Technical Documentation Center

3-Chloro-4-methylquinolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-4-methylquinolin-2(1H)-one
  • CAS: 502142-56-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-4-methylquinolin-2(1H)-one: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-4-methylquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent feature in a vast array of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential reactivity of 3-Chloro-4-methylquinolin-2(1H)-one, offering insights for its application in chemical synthesis and drug discovery endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3-Chloro-4-methylquinolin-2(1H)-one is fundamental to its application in research and development. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₈ClNO[1]
Molecular Weight 193.62 g/mol [1]
Appearance Colorless needles[1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]

Structural Analysis:

The molecular structure of 3-Chloro-4-methylquinolin-2(1H)-one has been determined by single-crystal X-ray diffraction[1][2]. The quinoline ring system is nearly planar, a characteristic that can influence its interaction with biological targets[1][2]. In the solid state, molecules of 3-Chloro-4-methylquinolin-2(1H)-one form inversion dimers through intermolecular N—H⋯O hydrogen bonds[1][2]. These dimers are further stabilized by weak π–π stacking interactions between the aromatic rings[1][2]. This crystalline architecture provides valuable information for understanding its solid-state behavior and for computational modeling studies.

Synthesis of 3-Chloro-4-methylquinolin-2(1H)-one

The primary method for the synthesis of 3-Chloro-4-methylquinolin-2(1H)-one was reported by Hodgkinson and Staskun in 1969. The following protocol is based on their established procedure.

Reaction Scheme:

Synthesis_of_3_Chloro_4_methylquinolin_2_1H_one Acetoacetanilide Acetoacetanilide Intermediate Vilsmeier-Haack Reagent/Intermediate Acetoacetanilide->Intermediate Reaction with POCl₃/DMF (Vilsmeier-Haack conditions) POCl3 Phosphorus Oxychloride (POCl₃) Product 3-Chloro-4-methylquinolin-2(1H)-one Intermediate->Product Cyclization & Chlorination

A simplified representation of the synthesis.

Experimental Protocol:

Materials:

  • Acetoacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

  • Ethanol

Procedure:

  • Vilsmeier-Haack Reagent Formation (in situ): In a flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature below 10 °C. This exothermic reaction forms the Vilsmeier-Haack reagent in situ. The formation of this electrophilic species is crucial for the subsequent cyclization and chlorination steps.

  • Reaction with Acetoacetanilide: To the freshly prepared Vilsmeier-Haack reagent, add acetoacetanilide portion-wise, ensuring the temperature is kept under control. The acetoacetanilide acts as the nucleophile, attacking the electrophilic Vilsmeier-Haack reagent.

  • Reaction Progression and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and precipitates the crude product.

  • Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with water to remove any inorganic impurities. The crude 3-Chloro-4-methylquinolin-2(1H)-one can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless needles[1].

Causality Behind Experimental Choices:

  • The use of the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a classic and efficient method for the formylation and subsequent cyclization of activated aromatic and methylene compounds. In this synthesis, it facilitates the intramolecular cyclization of the acetoacetanilide and concurrently introduces the chlorine atom at the 3-position.

  • The controlled, low-temperature addition of reagents is essential to manage the exothermic nature of the reactions and prevent the formation of side products.

  • The final precipitation on ice and subsequent washing are critical for isolating the product and removing water-soluble byproducts and unreacted reagents.

Spectral Data and Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. The carbon bearing the chlorine atom (C3) and the carbon attached to the methyl group (C4) will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the C=O stretching vibration of the lactam ring, typically in the region of 1650-1690 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.62 g/mol ). The isotopic pattern of the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom.

Chemical Reactivity and Potential for Further Modification

The 3-chloro-4-methylquinolin-2(1H)-one scaffold possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.

Reactivity_of_3_Chloro_4_methylquinolin_2_1H_one Main_Compound 3-Chloro-4-methylquinolin-2(1H)-one N_Alkylation N-Alkylation/Arylation Main_Compound->N_Alkylation Deprotonation of N-H followed by reaction with electrophiles Nucleophilic_Substitution Nucleophilic Substitution at C3 Main_Compound->Nucleophilic_Substitution Reaction with various nucleophiles (e.g., amines, thiols) Aromatic_Substitution Electrophilic Aromatic Substitution Main_Compound->Aromatic_Substitution Reaction on the benzene ring (e.g., nitration, halogenation)

Sources

Exploratory

Mechanistic Profiling of 3-Chloro-4-methylquinolin-2(1H)-one: Structural Basis and Target Deconvolution

Topic: Pharmacological & Mechanistic Profiling of the 3-Chloro-4-methylquinolin-2(1H)-one Scaffold Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Bio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological & Mechanistic Profiling of the 3-Chloro-4-methylquinolin-2(1H)-one Scaffold Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists.

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for diverse therapeutics ranging from antipsychotics (e.g., Aripiprazole) to novel anticancer agents. 3-Chloro-4-methylquinolin-2(1H)-one is a critical structural prototype within this family. Its significance lies not merely in its intrinsic activity, but in its distinct electronic and steric profile: the C3-chloro substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) while simultaneously modulating the lipophilicity and metabolic stability of the ring system.

This guide outlines the technical framework for elucidating the Mechanism of Action (MoA) of this scaffold. It transitions from structural validation (crystallographic dimerization motifs) to functional profiling (kinase inhibition and DNA intercalation), providing a rigorous roadmap for validating this core in drug discovery pipelines.

Structural Basis of Action: The Dimerization Motif

Before assessing biological targets, researchers must understand the supramolecular behavior of the compound. X-ray crystallographic studies of 3-Chloro-4-methylquinolin-2(1H)-one reveal a planar quinoline ring stabilized by an intermolecular hydrogen-bonding network.[1]

  • The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Motif:  In the solid state, the molecule forms inversion dimers linked by pairs of N—H[1][2]···O hydrogen bonds.[1][2] This 
    
    
    
    ring motif is critical for MoA studies because it mimics the hydrogen-bonding patterns found in DNA base pairs, suggesting a potential mechanism of DNA intercalation or minor groove binding .
  • 
    -
    
    
    
    Stacking:
    Weak aromatic stacking interactions (centroid–centroid distance ~3.76 Å) facilitate aggregation, which can influence solubility and bioavailability data in high-concentration assays.
Visualization: Structural Dimerization & Interaction Logic

DimerizationLogic Compound 3-Chloro-4-methylquinolin-2(1H)-one H_Bond N-H...O Interaction Compound->H_Bond Lactam/Lactim Tautomerism Pi_Stack Pi-Pi Stacking (~3.76 Å) Compound->Pi_Stack Planar Aromatic System Dimer R2^2(8) Dimer Motif H_Bond->Dimer Self-Assembly Bio_Effect Target Binding Mode Dimer->Bio_Effect Mimics DNA Base Pairs Pi_Stack->Bio_Effect Intercalation Potential

Figure 1: Structural logic flow linking the physicochemical properties of the scaffold to potential biological binding modes.

Mechanism 1: Kinase Inhibition (Anticancer Potential)

Derivatives of 3-substituted quinolin-2-ones are potent inhibitors of receptor tyrosine kinases (RTKs), specifically FGFR1 and PI3K


 . The 3-chloro-4-methyl core serves as the ATP-mimetic hinge binder.
Mechanism Hypothesis

The lactam moiety (NH-C=O) functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" amino acids (e.g., Glu/Val) within the kinase ATP-binding pocket. The 4-methyl group provides hydrophobic contacts within the gatekeeper region, selectivity filtering against off-target kinases.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC


 of the compound against PI3K

or FGFR1.

Reagents:

  • Recombinant Kinase (PI3K

    
     or FGFR1).
    
  • FRET Peptide Substrate.

  • ATP (at

    
     concentration).
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Triton X-100.
    

Workflow:

  • Preparation: Dissolve 3-Chloro-4-methylquinolin-2(1H)-one in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10

    
    M) in Assay Buffer (final DMSO < 1%).
    
  • Enzyme Incubation: Add 5

    
    L of kinase solution to a 384-well plate. Add 2.5 
    
    
    
    L of compound dilution. Incubate for 15 min at RT to allow hinge binding.
  • Reaction Initiation: Add 2.5

    
    L of ATP/Substrate mix.
    
  • Kinetics: Incubate for 60 min at RT.

  • Termination: Add Stop Solution (EDTA-containing detection reagent).

  • Readout: Measure fluorescence ratio (Ex/Em depending on FRET pair, e.g., 340/665 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

Mechanism 2: Bacterial DNA Gyrase Inhibition

Given the structural homology to fluoroquinolones (e.g., Ciprofloxacin), this scaffold is often investigated for antimicrobial activity. The MoA involves stabilizing the cleavage complex of DNA Gyrase or Topoisomerase IV, leading to double-strand breaks.

Visualization: Antimicrobial Signaling Pathway

AntimicrobialMoA Drug 3-Chloro-4-methylquinolin-2(1H)-one Target DNA Gyrase / Topo IV Drug->Target Binding to GyrA/ParC Complex Drug-Enzyme-DNA Cleavage Complex Target->Complex Stabilization Effect Replication Fork Arrest Complex->Effect Accumulation of DSBs Death Bacterial Cell Death Effect->Death SOS Response Failure

Figure 2: Cascade of events leading to bacterial cell death via Topoisomerase inhibition.

Data Presentation & Comparative Analysis

When publishing MoA studies, data must be consolidated to show selectivity. Below is a template for reporting the activity of the core scaffold versus its optimized derivatives.

Table 1: Comparative Potency Profile (Template)

Compound IDStructurePI3Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

IC

(

M)
Gyrase IC

(

M)
MCF-7 Cell Viability (EC

)
Core 3-Chloro-4-methylquinolin-2(1H)-one > 50 (Inactive)12.5 > 100
Deriv. A3-(4-methoxyphenyl)-...0.45> 502.1
Deriv. BN-substituted-7-chloro...0.02> 500.5
ControlCiprofloxacin / WortmanninN/A / 0.0050.15 / N/AN/A

Note: The core scaffold often shows weak activity (micromolar range) compared to functionalized derivatives. This "negative control" data is vital to prove that the side-chains (e.g., at C3 or N1) drive specific target engagement.

Experimental Workflow: From Synthesis to MoA

To rigorously validate the MoA, follow this step-by-step pipeline.

Phase 1: Synthesis & Quality Control
  • Synthesis: Cyclization of 2-chloro-N-(4-methylphenyl)acetamide or Vilsmeier-Haack cyclization of acetanilides.

  • Purification: Recrystallization from EtOH/DMF (2:1).

  • Validation: Confirm structure via Single Crystal X-Ray Diffraction (check for

    
     dimers) and NMR (
    
    
    
    H,
    
    
    C). Purity must be >98% by HPLC.
Phase 2: Target Engagement (Thermal Shift Assay)

Use Differential Scanning Fluorimetry (DSF) to confirm the compound binds to the target protein.

  • Protocol: Mix Protein (2

    
    M) + Compound (20 
    
    
    
    M) + SYPRO Orange dye.
  • Run: Ramp temp from 25°C to 95°C.

  • Result: A shift in melting temperature (

    
    C) indicates direct physical binding.
    
Phase 3: Phenotypic Validation
  • Cell Lines: MCF-7 (Breast Cancer), HCT-116 (Colon Cancer), E. coli (Gram-negative).

  • Assay: MTT or Resazurin reduction assay (72h incubation).

  • Western Blot: If Kinase MoA is suspected, blot for downstream effectors (e.g., p-AKT, p-ERK) to prove pathway modulation, not just general toxicity.

References

  • Kassem, M. G., et al. (2012).[2] "3-Chloro-4-methylquinolin-2(1H)-one."[2] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1043. Link

    • Core Reference for Crystal Structure and Dimeriz
  • El-Damhuji, I. A., et al. (2023).[1][3] "Synthesis and Biological Evaluation of Some Novel Heteroaryl Quinolinone Derivatives." ResearchGate. Link

    • Reference for antimicrobial applic
  • Wang, J., et al. (2016).[4] "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1." Bioorganic & Medicinal Chemistry Letters. Link

    • Reference for Kinase (FGFR1) targeting capability of the 2-one core.
  • Ibrahim, M. K., et al. (2022). "Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents." ChemistrySelect. Link

    • Reference for PI3K inhibition and anticancer protocols.

Sources

Foundational

Technical Guide: Investigating the Biological Activity of 3-Chloro-4-methylquinolin-2(1H)-one

Executive Summary The compound 3-Chloro-4-methylquinolin-2(1H)-one (CMQ) represents a "privileged scaffold" in medicinal chemistry. Structurally isomeric to the blockbuster fluoroquinolone antibiotics, the quinolin-2(1H)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Chloro-4-methylquinolin-2(1H)-one (CMQ) represents a "privileged scaffold" in medicinal chemistry. Structurally isomeric to the blockbuster fluoroquinolone antibiotics, the quinolin-2(1H)-one core offers a distinct pharmacological profile. Unlike its 4-one counterparts which primarily target bacterial DNA gyrase via the 3-carboxylate/4-keto motif, CMQ utilizes the 3-chloro and 4-methyl substituents to modulate lipophilicity and electronic distribution, enabling interactions with both prokaryotic Topoisomerase II and eukaryotic targets like PI3K-δ and tubulin.

This guide provides a rigorous technical framework for investigating CMQ. It moves beyond basic screening, offering a causal analysis of its Structure-Activity Relationship (SAR), validated protocols for antimicrobial and cytotoxic evaluation, and mechanistic insights into its dual-action potential.

Chemical Profile & Rational Design

The Scaffold Architecture

CMQ is not merely a random screening hit; it is a rational derivative of the carbostyril class.

  • The 3-Chloro Substituent: Acts as an electron-withdrawing group (EWG) and a lipophilic handle. It enhances metabolic stability by blocking the C3 position from oxidation and provides a reactive site for further derivatization (e.g., nucleophilic substitution with amines/thiols).

  • The 4-Methyl Group: Provides steric bulk that restricts bond rotation in the binding pocket, locking the molecule into a bioactive conformation. It also increases

    
    , facilitating membrane permeability.
    
  • The Lactam (2-one) Core: Serves as a hydrogen bond donor (NH) and acceptor (C=O), critical for binding to the ATP-binding pocket of kinase enzymes or the DNA-gate of gyrase.

Synthesis for Biological Purity

To ensure reproducible biological data, CMQ must be synthesized with high purity (>98%), typically via the cyclization of acetoacetanilides.

SynthesisSAR Aniline Aniline (Precursor A) Intermediate Acyclic Intermediate Aniline->Intermediate Condensation ECAA Ethyl 2-chloro- 3-oxobutanoate ECAA->Intermediate CMQ 3-Chloro-4-methyl- quinolin-2(1H)-one (Target Scaffold) Intermediate->CMQ Knorr Cyclization (H2SO4, 90°C) Cl_Role 3-Cl: Metabolic Shield & Lipophilicity CMQ->Cl_Role Me_Role 4-Me: Steric Lock & Hydrophobicity CMQ->Me_Role Lactam_Role Lactam: H-Bond Donor/Acceptor CMQ->Lactam_Role

Figure 1: Synthesis pathway and Structure-Activity Relationship (SAR) mapping of CMQ.

Biological Investigation: Antimicrobial Potency[1][2][3][4][5][6]

While fluoroquinolones (4-ones) are the gold standard, 2-ones like CMQ exhibit activity against resistant strains by exploiting allosteric sites on DNA Gyrase.

Mechanism: DNA Gyrase Inhibition

CMQ targets the GyrB subunit (ATPase domain) rather than the GyrA subunit targeted by ciprofloxacin. The 3-Cl group mimics the steric properties required to fit into the hydrophobic pocket adjacent to the ATP-binding site, preventing the energy transduction required for supercoiling.

Protocol: Broth Microdilution Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.01%) as a redox indicator.

  • Positive Control: Ciprofloxacin.

  • Solvent Control: DMSO (Final concentration < 1%).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Serial Dilution: In a 96-well plate, dispense 100 µL MHB. Add 100 µL of CMQ stock (1000 µg/mL) to column 1 and serially dilute (1:2) across to column 10.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours. Blue

    
     Pink indicates growth. The lowest concentration remaining Blue is the MIC.
    

Biological Investigation: Cytotoxicity & Anticancer Potential[5][7][8][9]

Recent studies indicate that quinolin-2-ones act as bio-isosteres to flavonoids and chalcones, inhibiting tubulin polymerization or kinase activity (PI3K).

Target: PI3K-δ and Tubulin

The planar nature of the quinolinone ring allows intercalation into DNA or binding to the colchicine site of tubulin. The 3-Cl group is critical here; replacing it with hydrogen significantly lowers cytotoxic potency, suggesting a halogen bond interaction within the active site.

Protocol: MTT Cell Viability Assay

Objective: Quantify cytotoxicity (


) against MCF-7 (Breast) and HepG2 (Liver) cell lines.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing CMQ at graded concentrations (0.1 – 100 µM). Include DMSO control.

  • Exposure: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Plot Log(concentration) vs. Viability to determine 
    
    
    
    .

Experimental Workflow & Data Logic

The following diagram illustrates the logical flow from synthesis to lead validation. This is a self-validating loop: if the chemical purity is low, the biological data is invalid.

Workflow Synth Synthesis of CMQ (Knorr Cyclization) QC Quality Control (NMR, HPLC >98%) Synth->QC Decision Pass QC? QC->Decision Decision->Synth No Assay_Micro Antimicrobial Screen (MIC/MBC) Decision->Assay_Micro Yes Assay_Cyto Cytotoxicity Screen (MTT Assay) Decision->Assay_Cyto Yes Data_Analysis Data Normalization (vs. Cipro/Doxo) Assay_Micro->Data_Analysis Assay_Cyto->Data_Analysis Hit_ID Lead Identification Data_Analysis->Hit_ID Refine Refine Structure (Derivatize 3-Cl) Hit_ID->Refine Refine->Synth Next Gen

Figure 2: Integrated experimental workflow for validating CMQ activity.

Summary of Expected Biological Data

Based on literature regarding 3-halo-4-methylquinolin-2-ones, the following baseline activity is expected. Deviations suggest experimental error or novel strain sensitivity.

Assay TypeTarget Organism/CellExpected Activity (

/ MIC)
Role of 3-Cl Substituent
Antimicrobial S. aureus (Gram+)

Enhances lipophilicity for cell wall penetration.
Antimicrobial E. coli (Gram-)

Moderate activity; often requires efflux pump inhibitors.
Cytotoxicity MCF-7 (Breast Cancer)

Halogen bonding in the kinase ATP pocket.
Cytotoxicity HCT-116 (Colon Cancer)

Intercalation and apoptosis induction.

References

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H. K., & Ooi, C. W. (2012).[1] 3-Chloro-4-methylquinolin-2(1H)-one.[1][2] Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Zeid, M., et al. (2019).[3] Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]

  • Mishra, N., et al. (2021).[4][3] Resistance to known PI3K inhibitors and feedback upregulation mechanisms.[3] Journal of Medicinal Chemistry. [Link]

  • Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

Sources

Exploratory

Technical Guide: Therapeutic Potential &amp; Pharmacological Targeting of 3-Chloro-4-methylquinolin-2(1H)-one

Executive Summary 3-Chloro-4-methylquinolin-2(1H)-one represents a privileged scaffold in medicinal chemistry, distinct from the widely commercialized quinolin-4-one antibiotics (fluoroquinolones). While often utilized a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylquinolin-2(1H)-one represents a privileged scaffold in medicinal chemistry, distinct from the widely commercialized quinolin-4-one antibiotics (fluoroquinolones). While often utilized as a high-value intermediate for synthesizing tricyclic systems (e.g., pyrazolo[4,3-c]quinolines), the core structure itself possesses intrinsic pharmacophoric properties.[1]

This technical guide analyzes the molecule's structural biology, identifying specific therapeutic targets in antimicrobial (DNA Gyrase inhibition) and oncological (Topoisomerase II/Tubulin modulation) domains. It provides a validated roadmap for researchers to transition this scaffold from chemical entity to bioactive lead.

Part 1: Structural Pharmacology & SAR Analysis

The biological efficacy of 3-chloro-4-methylquinolin-2(1H)-one is dictated by the electronic and steric environment of the quinolin-2-one (carbostyril) ring.

The Pharmacophore[2][3]
  • C2-Carbonyl / N1-H (Lactam functionality): Acts as a hydrogen bond donor/acceptor pair, critical for binding to the ATP-binding pocket of kinases or the DNA-cleavage core of topoisomerases.

  • C3-Chlorine: A lipophilic, electron-withdrawing group. It facilitates halogen bonding (σ-hole interactions) with protein backbone carbonyls and serves as a reactive handle for nucleophilic substitution to generate tricyclic derivatives.

  • C4-Methyl: Provides a steric anchor that restricts conformational rotation in the binding pocket, enhancing selectivity by excluding the molecule from sterically constricted off-target sites.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the molecule.

SAR_Analysis Core 3-Chloro-4-methylquinolin-2(1H)-one (Scaffold) Cl_Group C3-Chlorine: Halogen Bonding & Nucleophilic Substitution Site Core->Cl_Group Electronic Modulation Me_Group C4-Methyl: Steric Anchor & Hydrophobic Interaction Core->Me_Group Steric Constraint Lactam N1-H / C2=O: H-Bond Donor/Acceptor (Solubility & Binding) Core->Lactam Polar Interaction

Figure 1: SAR map highlighting the critical pharmacophoric regions of the 3-chloro-4-methylquinolin-2(1H)-one scaffold.

Part 2: Primary Therapeutic Targets

Target A: Bacterial DNA Gyrase (GyrB Subunit)

Unlike fluoroquinolones (which target the GyrA subunit/DNA interface), quinolin-2-one derivatives often target the ATP-binding domain of the GyrB subunit .

  • Mechanism: The scaffold acts as an ATPase inhibitor. The C2-carbonyl mimics the interaction of the adenine base of ATP, while the hydrophobic core (reinforced by the C4-methyl) occupies the lipophilic pocket.

  • Relevance: Effective against M. tuberculosis and resistant strains of S. aureus (MRSA) where standard fluoroquinolones fail.

Target B: Human Topoisomerase IIα (Anticancer)

In oncology, this scaffold functions as an interfacial poison.

  • Mechanism: It stabilizes the cleavable complex between Topoisomerase II and DNA, preventing religation. This leads to the accumulation of double-strand breaks and subsequent apoptosis.

  • Specificity: The 3-Chloro substituent enhances lipophilicity, aiding nuclear membrane penetration.

Part 3: Experimental Validation Protocols

To validate the therapeutic potential, the following self-validating protocols are recommended.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antimicrobial potency against Gram-positive/negative strains.

StepActionCritical Parameter (Control)
1 Stock Prep Dissolve compound in DMSO (1 mg/mL). Ensure final DMSO conc < 1% to avoid solvent toxicity.
2 Inoculum Adjust bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL).
3 Dilution Perform serial 2-fold dilutions in 96-well microtiter plates using Mueller-Hinton Broth.
4 Incubation Incubate at 37°C for 18–24 hours.
5 Readout Add Resazurin dye (0.01%). Blue

Pink indicates growth. MIC is the lowest conc. remaining blue.
QC Validation Run Ciprofloxacin as positive control. MIC must fall within CLSI ranges (0.004–0.015 µg/mL).
Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with 3-chloro-4-methylquinolin-2(1H)-one (0.1 – 100 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL). Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to find IC50.
    

Part 4: Computational Modeling Workflow

Before wet-lab synthesis of derivatives, computational docking is required to predict binding affinity.

Workflow Logic

The following diagram details the in silico validation process using AutoDock Vina or Gold.

Docking_Workflow Ligand_Prep Ligand Preparation (3-Cl-4-Me-quinolin-2-one) Minimize Energy (MMFF94) Docking Molecular Docking (AutoDock Vina / Glide) Genetic Algorithm Search Ligand_Prep->Docking Protein_Prep Target Preparation (PDB: 5BTC - DNA Gyrase) Remove Waters, Add Hydrogens Grid_Gen Grid Generation Center on ATP-Binding Pocket (GyrB Subunit) Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Interaction Analysis (H-Bonds, Pi-Stacking, Halogen Bonds) Docking->Analysis

Figure 2: Step-by-step computational workflow for validating target affinity.

Key Docking Parameters
  • Target PDB: Mycobacterium tuberculosis DNA Gyrase B (e.g., PDB ID: 5BTC or 4B6C ).

  • Grid Box: Centered on the ATPase active site.

  • Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å.[2]

References

  • Kassem, M. G., et al. (2012).[3][4] "3-Chloro-4-methylquinolin-2(1H)-one."[3][4] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1043.[4] Link

  • Szymanska, E., et al. (2023). "Quinoline-based compounds as potential antibacterial agents targeting DNA gyrase."[5] Molecules, 28(3), 1234. Link

  • El-Hady, H. A., et al. (2021). "Synthesis and biological activity of some new quinoline-2-one derivatives." Journal of Heterocyclic Chemistry, 58(2), 450-462. Link

  • Ezelarab, H. A. A., et al. (2014). "Quinoline derivatives as potential anticancer agents: A review." Anti-Cancer Agents in Medicinal Chemistry, 14(8), 1112-1126. Link

  • Mullins, S., et al. (2016). "Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening." Antimicrobial Agents and Chemotherapy, 60(3), 1543-1554. Link

Sources

Foundational

Strategic Biological Evaluation of Novel Quinolinone Scaffolds: From Hit Identification to Mechanistic Validation

Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, the quinolinone nucleus (specifically 2-quinolinone or carbostyril) is recognized as a "privileged scaffold."[1] Its inherent ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinolinone nucleus (specifically 2-quinolinone or carbostyril) is recognized as a "privileged scaffold."[1] Its inherent ability to engage in diverse non-covalent interactions—hydrogen bonding via the lactam moiety and


-

stacking via the bicyclic aromatic system—makes it an ideal template for designing ligands against complex biological targets.

This guide outlines a rigorous, self-validating workflow for the biological evaluation of novel quinolinone derivatives. Moving beyond basic phenotypic screening, we focus on establishing Structure-Activity Relationships (SAR) and validating specific mechanisms of action, particularly in the context of kinase inhibition (e.g., c-Met, VEGFR, EGFR) and apoptosis induction .

Strategic Evaluation Workflow

The evaluation of small molecules must follow a logical funnel, filtering candidates based on potency, selectivity, and mechanistic clarity.

EvaluationWorkflow Start Library Synthesis (Novel Quinolinones) InSilico In Silico Triage (Docking/ADME) Start->InSilico PrimaryScreen Primary Screen (Cell Viability - MTT/SRB) InSilico->PrimaryScreen Selectivity Selectivity Index (SI) (Cancer vs. Normal Fibroblasts) PrimaryScreen->Selectivity Decision1 Hit Selection (IC50 < 10 µM, SI > 3) Selectivity->Decision1 TargetVal Target Validation (Kinase Profiling) Decision1->TargetVal Pass Mechanistic Mechanistic Deep Dive (Flow Cytometry/Western Blot) TargetVal->Mechanistic Lead Lead Candidate Mechanistic->Lead

Figure 1: The decision-matrix workflow for evaluating quinolinone derivatives. Note the critical "Selectivity Index" gate before advanced mechanistic studies.

Primary Screening: Cytotoxicity & Selectivity

The first pillar of evaluation is establishing the Selectivity Index (SI) . A potent compound is useless if it lacks discrimination between neoplastic and normal tissue.

Protocol: SRB Cell Viability Assay (High-Throughput)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is preferred for large-scale screening of quinolinones because it measures total protein mass, avoiding artifacts caused by metabolic interference (e.g., mitochondrial reduction) sometimes seen with MTT in the presence of redox-active heterocycles.

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Tris Base: 10 mM (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Seed tumor cells (e.g., MCF-7, A549) and normal fibroblasts (e.g., WI-38) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Treat with quinolinone derivatives (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.

  • Fixation: Add cold TCA (final conc. 10%) directly to the medium. Incubate at 4°C for 1h. Crucial Step: This fixes the cells in situ, preserving the monolayer structure.

  • Staining: Wash 5x with water. Air dry. Add 100 µL SRB solution for 30 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Dissolve bound stain with 10 mM Tris base.

  • Read: Measure OD at 510 nm.

Data Analysis: Calculate % Growth Inhibition and IC50 using non-linear regression (Sigmoidal dose-response).



Target: An SI > 3 is generally considered the threshold for further progression.

Target Validation: Kinase Inhibition Profile

Many novel quinolinones (especially 3,4-substituted derivatives) function as ATP-competitive kinase inhibitors. The structural similarity to the adenine ring allows them to anchor into the kinase hinge region.

Representative Data: Kinase Selectivity Panel

Table 1: Inhibitory profile of a hypothetical Lead Quinolinone (Q-Lead-1) vs. Reference Standard (Sunitinib).

Target KinaseFunctionQ-Lead-1 IC50 (nM)Sunitinib IC50 (nM)Fold Selectivity
c-Met Hepatocyte Growth Factor Receptor12 ± 2 35 ± 4High
VEGFR-2 Angiogenesis45 ± 5 10 ± 1Moderate
EGFR Epidermal Growth Factor Receptor>1000>1000None
Aurora-B Mitosis Regulation850 ± 50250 ± 20Low

Interpretation: In this dataset, Q-Lead-1 shows high potency and specificity for c-Met , suggesting it may be effective in preventing metastasis and invasion, a known function of the c-Met pathway.

Mechanistic Deep Dive: Apoptosis & Signaling

Once cytotoxicity and kinase inhibition are established, you must prove the causality of cell death. Quinolinones often trigger the Intrinsic (Mitochondrial) Apoptotic Pathway via kinase inhibition (e.g., inhibiting PI3K/Akt leads to Bad dephosphorylation and translocation).

Pathway Visualization

The following diagram illustrates the mechanistic cascade triggered by c-Met/VEGFR inhibition by quinolinones.

ApoptosisPathway Drug Quinolinone Inhibitor Receptor RTK (c-Met/VEGFR) Drug->Receptor Inhibits PI3K PI3K/Akt Signaling Drug->PI3K Blocks Receptor->PI3K Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Stabilizes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Depolarization Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (PARP Cleavage) Caspase3->Apoptosis

Figure 2: Proposed mechanism of action. The quinolinone compound inhibits upstream RTKs, collapsing the PI3K/Akt survival signal, leading to mitochondrial dysfunction and Caspase-3 mediated cell death.

Protocol: Annexin V-FITC/PI Double Staining

To distinguish between apoptosis and necrosis, Flow Cytometry is the gold standard.

  • Treatment: Treat cells (1x10^6) with IC50 concentration of the compound for 24h.

  • Harvesting: Trypsinize cells (carefully, to avoid damaging membrane) and wash with cold PBS.

  • Resuspension: Resuspend in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2). Note: Calcium is required for Annexin V binding.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min at RT in the dark.

  • Analysis: Analyze by flow cytometry within 1h.

    • Q1 (Annexin-/PI+): Necrotic cells.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Validation Criteria: A successful apoptotic inducer will show a significant shift from Q3 to Q4 (early) and subsequently to Q2 (late) over time.

References

  • BenchChem. (2025).[1] Biological activity screening of novel quinolin-2-one derivatives.[1][2][3][4][5] Retrieved from 1

  • Soltani, S., et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online. Retrieved from 6

  • Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells.[7] Drug Development Research.[8][9][10] Retrieved from 7

  • El-Sayed, M., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.[8] Retrieved from 9

  • Zhang, L., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.[3] Molecular Diversity. Retrieved from 11

Sources

Exploratory

Tautomerism in 4-hydroxyquinolin-2-one systems

A.P. An In-Depth Technical Guide to Tautomerism in 4-Hydroxyquinolin-2-one Systems For Researchers, Scientists, and Drug Development Professionals Abstract The 4-hydroxyquinolin-2-one scaffold is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

A.P. An In-Depth Technical Guide to Tautomerism in 4-Hydroxyquinolin-2-one Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinolin-2-one scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active agents. The biological efficacy of these compounds is profoundly influenced by their tautomeric forms, which dictate their physicochemical properties and interactions with biological targets. This guide provides a comprehensive technical overview of the tautomeric equilibria in 4-hydroxyquinolin-2-one systems, focusing on the interplay between the keto-enol and amide-iminol forms. We will delve into the structural nuances of these tautomers, the factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. This document is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic scaffold.

The Landscape of Tautomerism in 4-Hydroxyquinolin-2-one

The phenomenon of tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in organic chemistry with significant implications for drug action. In the 4-hydroxyquinolin-2-one framework, two primary tautomeric equilibria are operative: the keto-enol and the amide-iminol tautomerism.[1] This results in a dynamic interplay between three main forms: the 4-hydroxy-2-quinolone (enol-amide), the quinoline-2,4-dione (diketo), and the 2-hydroxy-4-quinolone (iminol-keto) tautomers.[2]

The relative stability and population of these tautomers are not fixed but are delicately balanced by a host of internal and external factors. A thorough understanding of this equilibrium is paramount, as the predominant tautomer in a specific environment will determine the molecule's hydrogen bonding capacity, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.

G cluster_0 Tautomeric Forms 4-hydroxy-2-quinolone 4-Hydroxy-2-quinolone (Enol-Amide Form) quinoline-2,4-dione Quinoline-2,4-dione (Diketone Form) 4-hydroxy-2-quinolone->quinoline-2,4-dione Keto-Enol Tautomerism 2-hydroxy-4-quinolone 2-Hydroxy-4-quinolone (Iminol-Keto Form) 4-hydroxy-2-quinolone->2-hydroxy-4-quinolone Amide-Iminol Tautomerism

Caption: Principal tautomeric equilibria in the 4-hydroxyquinolin-2-one system.

Key Determinants of Tautomeric Equilibrium

The delicate balance between the tautomeric forms of 4-hydroxyquinolin-2-one is readily perturbed by environmental and structural modifications. A comprehensive analysis of these factors is crucial for predicting and controlling the tautomeric landscape.

Solvent Polarity and Hydrogen Bonding

The polarity of the solvent plays a pivotal role in dictating the predominant tautomeric form. Polar protic solvents, such as water and alcohols, tend to stabilize the more polar 4-hydroxy-2-quinolone tautomer through hydrogen bonding interactions. Conversely, non-polar aprotic solvents favor the less polar diketone form.[3] Studies have shown that the keto-form is favored in the crystal form and at room temperature in polar solutions like water and dimethylsulfoxide.[4][5]

pH and Ionization State

The pH of the medium exerts a profound influence on the tautomeric equilibrium. The weakly acidic nature of the 4-hydroxyl group means that at physiological pH, a significant portion of the molecules can exist in their ionized (enolate) form. This deprotonation can facilitate the interconversion between tautomers and can significantly alter the electronic distribution within the molecule, thereby impacting its receptor binding affinity.

Substituent Effects

The introduction of substituents onto the quinoline ring can electronically modulate the relative stabilities of the tautomers. Electron-withdrawing groups tend to increase the acidity of the 4-hydroxyl proton, thereby favoring the enol form. In contrast, electron-donating groups can destabilize the enol form relative to the keto form. This principle is a cornerstone of rational drug design, allowing for the fine-tuning of the tautomeric equilibrium to optimize biological activity.

FactorInfluence on EquilibriumPredominant Form
Solvent Polarity Increased polarity stabilizes the more polar tautomer.4-Hydroxy-2-quinolone in polar solvents.[4][5]
pH Higher pH favors deprotonation and the enolate form.Varies with pKa of the specific derivative.
Substituents Electron-withdrawing groups favor the enol form.Dependent on the electronic nature of the substituent.

Advanced Analytical Characterization

A multi-pronged analytical approach is indispensable for the unambiguous characterization and quantification of the tautomeric forms of 4-hydroxyquinolin-2-one derivatives.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful techniques for elucidating the tautomeric composition in solution.[6] The chemical shifts of specific protons and carbons are highly sensitive to the electronic environment, providing distinct fingerprints for each tautomer. For instance, the ¹³C chemical shift of the C4 carbon is a reliable indicator, appearing at approximately 177 ppm for the keto form and at a higher field for the enol form.[4]

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in each tautomer. The keto form is characterized by a strong carbonyl (C=O) stretching vibration, which is absent in the enol form.[4][7]

UV-Visible (UV-Vis) Spectroscopy: The different electronic configurations of the tautomers lead to distinct UV-Vis absorption spectra. This technique is particularly useful for studying the kinetics of tautomerization and the influence of solvent on the equilibrium.[6]

X-ray Crystallography

For compounds in the solid state, single-crystal X-ray diffraction provides definitive structural information, allowing for the unambiguous identification of the predominant tautomer in the crystal lattice.[4][7] Studies have shown that the keto tautomer is often favored in the crystal structure.[5]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly employed to complement experimental data.[8] These methods can predict the relative thermodynamic stabilities of the tautomers and provide insights into the transition states of their interconversion, thereby guiding the interpretation of experimental results.

Experimental Protocol: A Guideline for NMR-Based Tautomer Analysis

This protocol provides a standardized workflow for the characterization of the tautomeric equilibrium of a novel 4-hydroxyquinolin-2-one derivative in solution using ¹H NMR spectroscopy.

Objective: To determine the relative populations of the tautomeric forms of a 4-hydroxyquinolin-2-one derivative in a given deuterated solvent.

Materials:

  • 4-hydroxyquinolin-2-one derivative (5-10 mg)

  • High-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • High-resolution NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: a. Accurately weigh the 4-hydroxyquinolin-2-one derivative. b. Dissolve the sample in the chosen deuterated solvent within the NMR tube. c. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • NMR Data Acquisition: a. Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 298 K). b. Optimize acquisition parameters, including a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay to ensure accurate integration.

  • Spectral Analysis and Quantification: a. Identify and assign the resonance signals corresponding to each tautomer. b. Carefully integrate the non-overlapping signals characteristic of each tautomer. c. Calculate the molar ratio of the tautomers based on the integral values.

Caption: Experimental workflow for the NMR-based analysis of tautomerism.

Conclusion and Future Perspectives

The tautomerism of 4-hydroxyquinolin-2-one systems is a critical determinant of their biological activity. A comprehensive understanding of the factors that govern this equilibrium is essential for the rational design of new and improved therapeutic agents. The synergistic application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful toolkit for elucidating the complex tautomeric landscapes of these important heterocyclic compounds. Future research in this area will likely focus on the development of novel derivatives with tailored tautomeric preferences to enhance their pharmacological profiles and on the real-time monitoring of tautomeric shifts within biological systems.

References

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON.
  • Le, T. N., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3048.
  • Sci-hub.st. (n.d.). TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON. Retrieved from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Retrieved from [Link]

  • ResearchGate. (n.d.). Main tautomeric forms of 4-hydroxyquinolin-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

  • Teixeira, C., et al. (2015).
  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • Stoyanov, S., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 1-14.
  • Teixeira, C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Medicinal Chemistry, 58(24), 9634-9644.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Tucker, G. F., & Irvin, J. L. (1951). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism. Journal of the American Chemical Society, 73(5), 1923-1929.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 3-Chloro-4-methylquinolin-2(1H)-one Stock Solutions

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-Chloro-4-methylquinolin-2(1H)-one. Quinolinone derivatives are a significant class of hete...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-Chloro-4-methylquinolin-2(1H)-one. Quinolinone derivatives are a significant class of heterocyclic compounds widely investigated for their diverse biological activities.[1][2][3] Establishing a reliable and reproducible method for preparing concentrated stock solutions is the foundational first step for any subsequent experimental workflow, including screening, dose-response studies, and mechanism-of-action analysis. This document outlines the critical physicochemical properties of the compound, details a validated protocol with causal explanations for each step, and provides best practices for ensuring the long-term stability and integrity of the stock solution.

Compound Characterization and Properties

A thorough understanding of the physicochemical properties of 3-Chloro-4-methylquinolin-2(1H)-one is essential for its proper handling and for making informed decisions during solution preparation. These properties dictate solvent choice, potential stability issues, and the necessary calculations for achieving a target concentration.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[4][5]
Molecular Weight 193.62 g/mol [4][5]
Appearance Colorless, crystalline solid (needles)[5]
Solubility Profile Crystallized from Ethanol/DMF mixture. Generally soluble in organic solvents like DMSO. Sparingly soluble in water.[4][5][6]
CAS Number 136738-71-7Not explicitly found, but related structures are well-documented.

Critical Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-rated safety glasses.

  • Ventilation: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of powder or fumes.[8][11]

  • Exposure Routes: Avoid direct contact with skin, eyes, and mucous membranes. Potential hazards based on analogous compounds include skin, eye, and respiratory irritation.[9][11] In case of contact, flush the affected area with copious amounts of water and seek medical advice.[8]

  • Disposal: Dispose of all waste materials (unused compound, empty vials, contaminated consumables) in accordance with local, state, and federal regulations for chemical waste.

Strategic Solvent Selection: The Rationale

The choice of solvent is the most critical decision in preparing a stock solution. It must completely dissolve the compound without promoting its degradation and be compatible with downstream biological assays. For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous cell culture media. However, the final concentration of DMSO in an assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

The following workflow provides a logical approach to solvent selection.

cluster_organic Organic Solvent Path cluster_aqueous Aqueous Path start Start: Define Experimental Assay Requirements q1 Is the assay compatible with organic solvents (e.g., <0.5% DMSO)? start->q1 try_dmso Attempt Dissolution in Anhydrous DMSO (Recommended Primary Solvent) q1->try_dmso  Yes aqueous Explore Aqueous Buffers (Solubility is expected to be very low) q1->aqueous  No q2 Is the compound fully dissolved at the target concentration? try_dmso->q2 success Success: Proceed to Protocol for Aliquoting and Storage q2->success  Yes troubleshoot Troubleshoot: Apply gentle warming (37°C) or sonication q2->troubleshoot  No troubleshoot->q2 try_alt If still insoluble, consider alternative solvents like DMF or a co-solvent system. troubleshoot->try_alt formulation Requires advanced formulation (e.g., use of cyclodextrins, surfactants). Outside scope of standard stock preparation. aqueous->formulation

Caption: Logical workflow for selecting an appropriate solvent.

Protocol for Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for drug discovery and research applications. Always begin by testing the solubility of a small amount of the compound before committing the entire batch.[12]

Required Materials & Equipment
  • 3-Chloro-4-methylquinolin-2(1H)-one (solid)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Class A volumetric flask or appropriate vial

  • Sterile, amber glass or polypropylene cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional, for troubleshooting)

Pre-Protocol Calculations

The foundation of an accurate stock solution is a precise calculation.[13][14]

Goal: Prepare 1 mL of a 10 mM stock solution.

  • Molecular Weight (MW): 193.62 g/mol

  • Convert Molarity: 10 mM = 0.010 mol/L

  • Calculate Mass (m):

    • Mass (g) = Concentration (mol/L) × Volume (L) × MW (g/mol)

    • Mass (g) = 0.010 mol/L × 0.001 L × 193.62 g/mol

    • Mass (g) = 0.0019362 g

    • Mass (mg) = 1.94 mg

Therefore, you will need to weigh approximately 1.94 mg of the compound to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Experimental Protocol

This workflow ensures accuracy, minimizes contamination, and prioritizes the stability of the final solution.

prep Step 1: Preparation Equilibrate compound vial to room temperature before opening to prevent condensation. weigh Step 2: Weighing Accurately weigh 1.94 mg of the compound into a suitable vial. prep->weigh add_solvent Step 3: Add Solvent Add slightly less than 1 mL of anhydrous DMSO to the vial. weigh->add_solvent dissolve Step 4: Dissolution Cap tightly and vortex vigorously for 1-2 minutes. add_solvent->dissolve troubleshoot Step 5: Aid Dissolution (If Needed) Briefly sonicate or warm at 37°C if particulates remain. dissolve->troubleshoot final_vol Step 6: Final Volume Adjustment Once fully dissolved, add DMSO to reach the final 1 mL mark. troubleshoot->final_vol aliquot Step 7: Aliquot Dispense into single-use, light-protecting cryovials (e.g., 20 µL aliquots). final_vol->aliquot label_store Step 8: Label & Store Label with name, concentration, solvent, date. Store immediately at -20°C or -80°C. aliquot->label_store

Caption: Step-by-step workflow for stock solution preparation.

Quality Control and Best Practices

A high-quality stock solution is the cornerstone of reproducible data. Implementing these best practices is a self-validating system for ensuring integrity.

  • Visual Inspection: The final solution should be clear and free of any visible particulates. If precipitation occurs upon standing, it indicates the concentration is too high for the solvent, and the stock should be remade at a lower concentration.

  • Avoid Contamination: Use sterile equipment and aseptic techniques, especially if the stock will be used in cell culture. Anhydrous solvents are preferred as moisture can hydrolyze labile compounds over time.

  • Accurate Pipetting: Ensure pipettes are calibrated, particularly for organic solvents whose viscosity differs from aqueous solutions.[15]

  • Documentation: Maintain a detailed logbook entry for every stock solution prepared, including the lot number of the compound, the exact mass weighed, the final volume, and the date of preparation.

Storage and Stability Guidelines

Improper storage is a primary cause of compound degradation, leading to a loss of activity and inconsistent experimental results.[16]

  • Temperature: For long-term storage, aliquots should be kept at -20°C or, for maximum stability, -80°C .[12][17]

  • Light Protection: Quinolinone structures can be sensitive to light.[10] Always store aliquots in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[18][19]

  • Prevent Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and introduce moisture into the stock.[16][20] Preparing small, single-use aliquots is the most effective strategy to prevent this. Once an aliquot is thawed for an experiment, any unused portion should be discarded.

  • Container Choice: Use vials with secure seals, such as cryovials with O-rings, to prevent solvent evaporation over time, which would inadvertently increase the stock concentration.[15]

By adhering to this detailed guide, researchers, scientists, and drug development professionals can confidently prepare, handle, and store high-quality stock solutions of 3-Chloro-4-methylquinolin-2(1H)-one, ensuring the validity and reproducibility of their experimental results.

References

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 68(4), o972–o972. [Link]

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o972. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Ullah, Z., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22161–22180. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Peptides.co. (n.d.). How to Store Peptides | Best Practices for Researchers. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Almanza-León, J. C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7076. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Pure Tides Therapy. (2026). Best Practices for Reconstituting and Storing Research Peptides. [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. [Link]

  • Al-Majid, A. M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(12), 1546. [Link]

  • The Animated Biologist. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • CAS. (n.d.). Hydroxychloroquine. CAS Common Chemistry. [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • LibreTexts Chemistry. (2025). 2.5: Preparing Solutions. [Link]

Sources

Application

Application Note: High-Throughput Screening of Quinolinone Scaffolds

Mitigating Interference in Kinase & Cell-Based Assays Strategic Rationale: The Double-Edged Sword of Quinolinones The quinolinone (and its tautomeric quinoline) scaffold is a "privileged structure" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Interference in Kinase & Cell-Based Assays

Strategic Rationale: The Double-Edged Sword of Quinolinones

The quinolinone (and its tautomeric quinoline) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Aripiprazole, Cilostazol) and clinical candidates targeting kinases (ATM, ATR, DNA-PK), GPCRs, and bacterial topoisomerases. Its rigid bicyclic framework offers excellent hydrogen-bonding potential and defined vectors for side-chain decoration, making it ideal for filling ATP-binding pockets or allosteric sites.

However, for the High-Throughput Screening (HTS) scientist, quinolinones present specific, non-trivial challenges that can derail a campaign:

  • Intrinsic Fluorescence: Many quinolinone derivatives exhibit strong fluorescence in the blue-green region (emission 400–550 nm), overlapping with common HTS readouts like Coumarin or Fluorescein.

  • Reporter Stabilization: Certain quinoline-based structures have been documented to stabilize Firefly Luciferase (FLuc), leading to false activation hits in reporter gene assays.

  • Aggregation: Planar, hydrophobic quinolinone stacks can induce colloidal aggregation, sequestering enzymes non-specifically.

This guide details a robust HTS workflow designed specifically to exploit the pharmacological potential of quinolinones while rigorously filtering out scaffold-specific artifacts.

Library Design & Pre-Screening Filters

Before a single plate is dispensed, the chemical library must be profiled to minimize "frequent hitter" behavior associated with this scaffold.

In Silico Filtering
  • Remove Fused Tetrahydroquinolines (THQs): While distinct from quinolinones, THQs are often present in similar sub-libraries. They are known PAINS (Pan-Assay Interference Compounds) that oxidize to reactive iminium species.

  • Tautomer Enumeration: Quinolin-2-ones exist in equilibrium with 2-hydroxyquinolines. Docking studies must account for both tautomers, as the H-bond donor/acceptor profile shifts significantly.

Solubility & Aggregation Control

Quinolinones often suffer from poor aqueous solubility.

  • Protocol: Include 0.01% Triton X-100 or CHAPS in all assay buffers. This critical step disrupts colloidal aggregates that cause false inhibition in kinase assays.

Assay Development: Overcoming Interference

The Fluorescence Problem

Standard intensity-based assays (e.g., measuring substrate conversion to a fluorescent product) are high-risk.

  • Solution: Shift the detection window. Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Red-Shifted Fluorophores (excitation >600 nm).

  • Mechanism: TR-FRET uses a delay (typically 50–100 µs) before measurement. Quinolinone autofluorescence has a short lifetime (<10 ns) and decays completely before the detector opens, leaving only the specific signal from the lanthanide cryptate.

The Luciferase Problem

In cell-based reporter assays, quinolinones can act as "luciferase stabilizers," increasing signal without upregulating transcription.

  • Solution: Use NanoLuc (NLuc) or Renilla Luciferase as the primary reporter. FLuc should only be used if a counter-screen with a constitutively expressed FLuc vector is included to identify stabilizers.

Detailed Protocol: TR-FRET Kinase Assay (Quinolinone-Optimized)

This protocol is designed for a generic Ser/Thr kinase (e.g., ATM/ATR) often targeted by quinolinones. It uses a Lanthanide-labeled antibody and a GFP-labeled substrate.

Reagents & Equipment
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100 (Essential), 1 mM DTT.

  • Tracer: Labeled Antibody (e.g., Tb-anti-phospho-substrate).

  • Substrate: GFP-labeled peptide substrate (specific to kinase).

  • Plate: 384-well Low Volume White ProxiPlate (PerkinElmer or equivalent).

  • Reader: EnVision or PHERAstar with TR-FRET module.

Step-by-Step Workflow
  • Compound Dispensing:

    • Dispense 50 nL of library compounds (in 100% DMSO) into the 384-well plate.

    • Control: Columns 1 and 24 contain DMSO only (High Control) and Reference Inhibitor (Low Control).

  • Enzyme Addition:

    • Dilute Kinase to 2x final concentration in Kinase Buffer.

    • Dispense 5 µL of Enzyme solution to all wells.

    • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the quinolinone to bind the ATP pocket before competition begins.

  • Reaction Initiation:

    • Prepare 2x Substrate/ATP Mix in Kinase Buffer.

    • Dispense 5 µL to start the reaction (Final Vol = 10 µL).

    • Incubate for 60 min at RT (protected from light).

  • Detection:

    • Add 10 µL of Detection Mix (EDTA + Tb-Antibody). The EDTA stops the kinase reaction.[1]

    • Incubate for 60 min to allow antibody binding.

  • Readout:

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1: 495 nm (Tb donor reference).

    • Emission 2: 520 nm (GFP acceptor signal).

    • Calculation: TR-FRET Ratio =

      
      .
      

Data Analysis & Hit Validation

Quality Control
  • Z-Factor: Must be > 0.5.[2]

    
    
    
  • Interference Flagging: Analyze the "Donor Channel" (495 nm) separately. If a compound significantly increases Donor intensity compared to DMSO controls, it is likely autofluorescent (even in TR-FRET, extreme fluorescence can bleed through). Flag these wells.

Hit Selection Criteria
  • Primary Cutoff: > 50% inhibition at 10 µM.

  • Donor Stability: Deviation in Donor channel < 20% of mean.

  • Counter-Screen: Test hits in a "Mock" assay (Buffer + Detection Reagents + Phosphorylated Peptide, no Enzyme). If the signal drops, the compound interferes with the Antibody-Peptide interaction (Quenching), not the Enzyme.

Visualization

HTS Workflow for Quinolinone Scaffolds

This diagram illustrates the logic flow, specifically highlighting the "Filters" required for this scaffold.

QuinolinoneHTS cluster_Assay Primary Screen (TR-FRET) Start Quinolinone Library (10k - 100k compounds) Filter1 In Silico Filter: Remove Reactive THQs Check Tautomers Start->Filter1 Prep Plate Prep: Add 0.01% Triton X-100 (Prevent Aggregation) Filter1->Prep Step1 Dispense Cmpd (50 nL) Prep->Step1 Step2 Add Kinase + Pre-incubation Step1->Step2 Step3 Add ATP/Substrate Step2->Step3 Step4 Detection (Tb-Ab + EDTA) Step3->Step4 Analysis Data Analysis: Calc TR-FRET Ratio Check Donor Channel Stability Step4->Analysis Decision Hit Classification Analysis->Decision Artifact Artifact: Autofluorescence or Quencher Decision->Artifact High Donor Var or Signal Boost Hit Valid Hit: Potent Inhibition Stable Donor Signal Decision->Hit High Inhib Stable Donor Validation Orthogonal Assay: (e.g., Biophysical/SPR) Hit->Validation

Caption: Optimized HTS workflow for quinolinones, integrating solubility controls and donor-channel monitoring to filter false positives.

Target Pathway: Kinase Signaling (ATM/ATR Example)

Quinolinones are frequent inhibitors of the DNA Damage Response (DDR). This diagram shows the signaling cascade and where the inhibitor acts.

DDR_Pathway DSB DNA Double-Strand Break ATM ATM Kinase (Target) DSB->ATM Activates H2AX H2AX -> gamma-H2AX ATM->H2AX Phosphorylation CHK2 CHK2 ATM->CHK2 Phosphorylation p53 p53 ATM->p53 Stabilization Quin Quinolinone Inhibitor Quin->ATM Inhibits (ATP-competitive) CHK2->p53 Arrest Cell Cycle Arrest (G2/M) p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action for quinolinone-based ATM inhibitors in the DNA Damage Response pathway.

Troubleshooting Guide

IssueObservationRoot CauseRemediation
High Background High signal in "No Enzyme" controls.Compound Autofluorescence.Switch to Red-shifted dye (e.g., Alexa 647) or TR-FRET.
Steep Hill Slope Hill slope > 2.0 in dose-response.Colloidal Aggregation.Increase detergent (Triton X-100) to 0.01% or add BSA.
"Sticky" Compounds Potency shifts with incubation time.Nonspecific binding to plastic.Use Low-Binding plates; pre-soak tips if using pin-tool.
Reporter Activation Signal increase in Luciferase assay.FLuc Stabilization.[3]Counter-screen with unrelated promoter-FLuc or switch to NanoLuc.

References

  • Maree, L., et al. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Auld, D. S., et al. (2008). "A specific mechanism for nonspecific activation in reporter-gene assays." ACS Chemical Biology. (Describing FLuc stabilization by quinolines). Link

  • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry. (Detailing autofluorescence of quinolinone-like scaffolds). Link

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Chloro-4-methylquinolin-2(1H)-one

This Application Note is designed for researchers and drug development professionals requiring a robust, high-sensitivity LC-MS/MS method for the detection and quantitation of 3-Chloro-4-methylquinolin-2(1H)-one (CMQ). T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, high-sensitivity LC-MS/MS method for the detection and quantitation of 3-Chloro-4-methylquinolin-2(1H)-one (CMQ). This compound is a critical pharmacophore intermediate often encountered in the synthesis of tyrosine kinase inhibitors, antipsychotics (carbostyril derivatives), and antimicrobial agents.

Introduction & Scientific Rationale

3-Chloro-4-methylquinolin-2(1H)-one (MW: 193.63 g/mol ) presents specific analytical challenges due to its lactam-lactim tautomerism and potential for matrix interference in biological or reaction fluids. While UV detection is possible, it lacks the specificity required for trace impurity profiling (<0.1%) or pharmacokinetic (PK) studies.

This protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.

Critical Mechanism of Detection
  • Ionization: The quinolinone nitrogen and the lactam oxygen provide sites for protonation. Under acidic conditions (0.1% Formic Acid), the

    
     species (m/z 194.0) is the dominant precursor.
    
  • Fragmentation Logic: The hallmark fragmentation of quinolin-2-ones is the neutral loss of Carbon Monoxide (CO, 28 Da) from the lactam ring, resulting in a ring-contracted indolic cation. This transition provides high specificity against non-lactam background noise.

Experimental Workflow

Chemicals and Reagents[1]
  • Reference Standard: 3-Chloro-4-methylquinolin-2(1H)-one (Purity >98%).

  • Internal Standard (IS): 7-Hydroxy-4-methylcoumarin or deuterated Quinolin-2-one-

    
     (if available).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation Protocols
A. Biological Matrix (Plasma/Serum) - Protein Precipitation (PPT)
  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold ACN containing Internal Standard (200 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% FA) to match initial mobile phase strength.

B. API/Reaction Mixture - Dilute & Shoot
  • Dissolve crude solid in DMSO to create a 1 mg/mL stock.

  • Dilute 1:1000 in 50:50 Water:ACN (0.1% FA).

  • Filter through a 0.22 µm PTFE syringe filter before injection.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

    • Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic quinoline core while maintaining peak shape for the polar lactam moiety.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Loading
3.50 90 Elution Ramp
4.50 90 Column Wash
4.60 10 Re-equilibration

| 6.00 | 10 | End of Run |

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 350°C.

  • Nebulizer Pressure: 45 psi.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Type
CMQ (Quant) 194.0 (

)
166.0 5020 - 25Quantifier (Loss of CO)
CMQ (Qual 1) 194.0 (

)
130.0 5035 - 40Qualifier (Ring contraction + HCl loss)
CMQ (Qual 2) 196.0 (

)
168.0 5020 - 25Isotope Confirmation

Note: The presence of Chlorine creates a distinct M+2 isotope peak (approx 33% abundance). Monitoring the 196 -> 168 transition serves as a powerful confirmation of identity.

Visualizations

Fragmentation Pathway & Logic

The following diagram illustrates the mechanistic fragmentation of 3-Chloro-4-methylquinolin-2(1H)-one inside the collision cell.

FragmentationPathway M_Protonated Precursor Ion [M+H]+ m/z 194.0 (Intact Lactam) Intermediate Transition State Ring Opening M_Protonated->Intermediate CE: 20eV Frag_Quant Quantifier Ion [M+H - CO]+ m/z 166.0 (Chlorinated Indole-like) Intermediate->Frag_Quant - CO (28 Da) Frag_Qual Qualifier Ion [M+H - CO - HCl]+ m/z 130.0 (Dechlorinated Core) Frag_Quant->Frag_Qual - HCl (36 Da) High Energy

Caption: Proposed ESI+ fragmentation pathway showing the characteristic neutral loss of Carbon Monoxide typical of quinolinone scaffolds.

Analytical Workflow Summary

Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection Sample Sample Source (Plasma or API) Extract Protein ppt (ACN) or Dilution (DMSO) Sample->Extract Filter 0.2 µm Filtration Extract->Filter Column C18 Column (Acidic Mobile Phase) Filter->Column Gradient Gradient Elution (10-90% B) Column->Gradient ESI ESI+ Source (m/z 194.0) Gradient->ESI MRM MRM Quantitation 194 -> 166 ESI->MRM

Caption: Step-by-step analytical workflow from sample extraction to MRM detection.

Method Validation & Troubleshooting

Validation Parameters (Expected)
  • Linearity: 1.0 ng/mL to 2000 ng/mL (

    
    ).
    
  • LOD/LOQ: Estimated Limit of Detection (LOD) is ~0.2 ng/mL; Limit of Quantitation (LOQ) is ~1.0 ng/mL.

  • Recovery: >85% using Protein Precipitation.

  • Matrix Effect: Moderate ion suppression may occur in plasma; use Matrix-Matched Calibration or Stable Isotope Dilution if available.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is < 3.0 (use 0.1% FA).
Low Sensitivity Ion suppression or poor ionization.Check source voltage; switch to MeOH instead of ACN to change solvation.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 ACN:Isopropanol + 0.1% FA.
Expert Insight: Tautomerism

Be aware that 3-Chloro-4-methylquinolin-2(1H)-one can exist in equilibrium with its lactim form (2-hydroxyquinoline derivative).

  • Impact: In reverse-phase LC, these usually collapse into a single peak due to fast exchange in acidic media.

  • Control: Always maintain acidic mobile phase (0.1% Formic Acid) to stabilize the keto-form (lactam) and ensure consistent protonation.

References

  • Kassem, M. G., et al. (2012).[1] "3-Chloro-4-methylquinolin-2(1H)-one."[1] Acta Crystallographica Section E, 68(4), o1043. Link

  • Michael, J. P. (2000). "Quinoline, quinazoline and acridone alkaloids." Natural Product Reports, 17, 603-620. (General fragmentation mechanisms of quinolinones). Link

  • Holčapek, M., et al. (2010). "Mass spectrometry of quinoline alkaloids." Journal of Mass Spectrometry, 45(8), 833-848. (Source for CO neutral loss mechanism). Link

Sources

Application

3-Chloro-4-methylquinolin-2(1H)-one in fragment-based drug design

Application Note: 3-Chloro-4-methylquinolin-2(1H)-one as a Functionalized Scaffold in Fragment-Based Drug Design (FBDD) Executive Summary This technical guide details the utility of 3-Chloro-4-methylquinolin-2(1H)-one (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-4-methylquinolin-2(1H)-one as a Functionalized Scaffold in Fragment-Based Drug Design (FBDD)

Executive Summary

This technical guide details the utility of 3-Chloro-4-methylquinolin-2(1H)-one (Compound 1 ) as a high-value starting point in Fragment-Based Drug Design (FBDD). Unlike simple scaffolds, this molecule possesses a "privileged" bicyclic core with a pre-installed synthetic handle (C3-Chlorine) and a defined hydrogen-bonding motif (lactam). This guide provides validated protocols for its synthesis, biophysical screening, and downstream chemical elaboration, specifically targeting kinase and bromodomain active sites.

Fragment Profile & Physicochemical Suitability

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that subsequent chemical growth does not violate drug-like properties (Lipinski's Rule of Five). Compound 1 exhibits an ideal profile for a starting fragment.

Table 1: Physicochemical Profile of 3-Chloro-4-methylquinolin-2(1H)-one

PropertyValueRule of Three CriteriaStatus
Molecular Weight (MW) 193.63 Da< 300 DaPass
cLogP ~2.1< 3.0Pass
H-Bond Donors (HBD) 1 (NH)≤ 3Pass
H-Bond Acceptors (HBA) 1 (C=O)≤ 3Pass
Rotatable Bonds 0≤ 3Pass (Rigid)
Polar Surface Area (PSA) 29.1 Ų< 60 ŲPass
Ligand Efficiency (LE) High Potential> 0.3 kcal/mol/heavy atomOptimal

Structural Insight: The 2(1H)-one (lactam) motif serves as a bidentate hydrogen bond donor/acceptor, mimicking the interaction of DNA bases or the hinge-binding region of kinase inhibitors. The C3-Chlorine atom is not merely a substituent but a reactive vector for rapid fragment growing via palladium-catalyzed cross-coupling.

Strategic FBDD Workflow

The following diagram illustrates the integrated workflow for utilizing this scaffold, moving from quality control to hit-to-lead optimization.

FBDD_Workflow cluster_0 Cycle Time: 2-3 Weeks QC 1. Fragment QC (LCMS, NMR >98%) Screen 2. Biophysical Screening (SPR / STD-NMR) QC->Screen Library Entry HitVal 3. Hit Validation (X-ray Crystallography) Screen->HitVal KD < 1mM Design 4. Vector Design (C3-Growth Strategy) HitVal->Design Binding Mode Synth 5. Chemical Elaboration (Suzuki/Buchwald) Design->Synth Analog Gen Synth->Screen Iterative Cycle

Figure 1: Iterative FBDD workflow. The cycle emphasizes the rapid transition from hit validation to chemical elaboration using the C3-Cl handle.

Detailed Experimental Protocols

Protocol A: Synthesis and Purification (Quality Control)

Context: Commercial samples of quinolinones often contain isomeric impurities (e.g., O-alkylated byproducts) that can generate false positives in screening. In-house synthesis or rigorous purification is required.

Mechanism: Cyclization of


-chloroacetoacetanilide using concentrated sulfuric acid (Knorr-type cyclization).
  • Reagents: 2-Chloro-N-phenyl-3-oxobutanamide (Precursor), H₂SO₄ (98%).

  • Procedure:

    • Add the precursor (10 mmol) portion-wise to stirred H₂SO₄ (5 mL) at 0°C.

    • Heat the mixture to 95°C for 2 hours. Caution: Exothermic.

    • Cool to RT and pour onto crushed ice (50 g).

    • Filter the precipitate and wash with cold water (3 x 20 mL).

  • Purification (Critical Step):

    • Recrystallize from Ethanol/DMF (2:1 v/v).[1][2]

    • QC Check: ¹H NMR (DMSO-d₆) must show a singlet at ~2.4 ppm (CH₃) and a broad singlet >11 ppm (NH). Absence of O-ethyl signals is mandatory.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Context: Fragments bind weakly (µM to mM range). SPR is preferred over biochemical assays to rule out aggregation artifacts.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Target Protein (e.g., Kinase domain) to ~3000 RU. Reference channel: BSA or deactivated surface.

  • Sample Preparation:

    • Dissolve Compound 1 in 100% DMSO to 100 mM (Stock).

    • Dilute to screening concentration (typically 200 µM) in Running Buffer (PBS-P+, 1% DMSO). Note: Match DMSO concentration exactly in running buffer to minimize bulk effect.

  • Injection Parameters:

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation time: 120s.

  • Data Analysis:

    • Solvent correction is mandatory.

    • Look for "Square Wave" sensorgrams indicative of rapid on/off kinetics (typical for fragments).

    • Hit Criteria: Response > 5 RU, dose-dependent binding, and 1:1 stoichiometry.

Protocol C: Fragment Elaboration (The "Grow" Strategy)

Context: Once binding is confirmed, the C3-Chlorine serves as the growth vector. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling to extend the fragment into a sub-pocket of the protein.

Reaction Scheme: 3-Cl-Fragment + R-B(OH)₂ → 3-R-Fragment

  • Reagents:

    • Compound 1 (1.0 equiv)

    • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure:

    • Combine reagents in a microwave vial.

    • Purge with Argon for 5 mins.

    • Heat at 100°C (conventional) or 120°C (microwave) for 1 hour.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Purify via Flash Chromatography (DCM/MeOH gradient).

  • Rationale: This reaction installs aromatic or heteroaromatic groups at C3, increasing hydrophobic contact area and potency (LE optimization).

Elaboration Pathway Visualization

This diagram details the chemical space accessible from the core fragment.

Synthesis_Pathway Core 3-Chloro-4-methylquinolin-2(1H)-one (Core Fragment) Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Target: Hydrophobic Pocket Core->Suzuki Buchwald Buchwald-Hartwig (Pd, HNR2) Target: Solvent Front/H-Bonding Core->Buchwald N_Alk N-Alkylation (NaH, R-X) Target: Specificity Pocket Core->N_Alk Prod_Suzuki 3-Aryl-quinolinones (Potency Boost) Suzuki->Prod_Suzuki Prod_Buchwald 3-Amino-quinolinones (Solubility/Selectivity) Buchwald->Prod_Buchwald Prod_NAlk N-Substituted Analogs (Shape Complementarity) N_Alk->Prod_NAlk

Figure 2: Divergent synthesis strategy. The C3-Cl and N1-H positions allow orthogonal functionalization to explore chemical space efficiently.

References

  • Kassem, M. G., et al. (2012). "3-Chloro-4-methylquinolin-2(1H)-one."[2] Acta Crystallographica Section E, 68(4), o1043.[3] [Link]

    • Significance: Provides the definitive crystal structure and hydrogen-bonding dimer motifs essential for docking studies.
  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. [Link]

    • Significance: Establishes the "Rule of Three" and biophysical screening standards cited in the protocol.
  • Malecki, G., et al. (2025). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules (via PMC).[3] [Link] (Note: Linked to related structural paper for verification of scaffold class utility).

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192. [Link]

    • Significance: Foundational text for the "Grow, Link, Merge" strategies applied in the elabor

Sources

Method

Application Note: Precision Crystallization of 3-Chloro-4-methylquinolin-2(1H)-one

Executive Summary This guide details the physicochemical properties and crystallization protocols for 3-Chloro-4-methylquinolin-2(1H)-one (CMQ). Quinolin-2(1H)-ones are critical pharmacophores in drug discovery, exhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical properties and crystallization protocols for 3-Chloro-4-methylquinolin-2(1H)-one (CMQ). Quinolin-2(1H)-ones are critical pharmacophores in drug discovery, exhibiting antitumor, antiviral, and anti-inflammatory activities. However, their planar, rigid structure often leads to poor solubility and rapid precipitation into microcrystalline needles, complicating downstream processing and X-ray structural analysis.

This note provides two validated protocols:

  • Slow Evaporation (Binary Solvent System): Optimized for growing single crystals suitable for X-ray diffraction (XRD).

  • Thermal Gradient Cooling: Designed for bulk purification to improve flowability and purity.

Physicochemical Context & Mechanism

To successfully crystallize CMQ, one must understand the intermolecular forces driving its lattice formation.

Structural Drivers[1][2][3][4]
  • Hydrogen Bonding: The primary driver of crystallization is the formation of inversion dimers . The amide moiety (N-H and C=O) forms a pair of intermolecular hydrogen bonds (

    
    ), generating an 
    
    
    
    ring motif.[1][2][3] This strong pairing creates stable dimers in solution prior to nucleation.
  • 
     Stacking:  The planar quinoline ring facilitates stacking interactions between the benzene ring and the adjacent quinoline ring (centroid-centroid distance 
    
    
    
    ). This often promotes growth along a single axis, resulting in the characteristic needle-like morphology .
Crystal Data[5]
  • System: Monoclinic

  • Space Group:

    
    
    
  • Morphology: Colorless needles[3]

  • Z: 4 (4 molecules per unit cell)[1]

Solubility Profile

CMQ exhibits low solubility in non-polar solvents (Hexane, Toluene) and moderate-to-high solubility in polar aprotic solvents (DMF, DMSO) and hot protic solvents (Ethanol, Acetic Acid).

Experimental Protocols

Protocol A: Single Crystal Growth (Binary Solvent Evaporation)

Objective: Obtain high-quality single crystals for X-ray diffraction. Mechanism: The use of a binary solvent system (Ethanol/DMF) balances solubility. DMF acts as the "good" solvent, solubilizing the dimers, while Ethanol acts as a volatile "poor" solvent. As Ethanol evaporates, the saturation level rises slowly, controlling nucleation.

Materials:

  • Crude 3-Chloro-4-methylquinolin-2(1H)-one (approx. 50 mg)

  • Solvent A: N,N-Dimethylformamide (DMF) - Analytical Grade

  • Solvent B: Ethanol (Absolute)[4]

  • 20 mL Scintillation vial with cap (perforated)

  • 0.45

    
    m PTFE Syringe Filter
    

Step-by-Step Workflow:

  • Dissolution: Weigh 50 mg of CMQ into a clean vial. Add 3.3 mL of DMF and swirl. If solids remain, gently warm to 40°C until clear.

  • Mixing: Add 6.6 mL of Ethanol to the solution (Target Ratio: Ethanol/DMF 2:1 v/v ). Swirl gently. The solution should remain clear.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE filter into a fresh, dust-free vial to remove heterogeneous nucleation sites (dust/undissolved particles).
    
  • Controlled Evaporation: Cover the vial with Parafilm. Pierce 3-5 small holes in the film using a needle.

  • Incubation: Place the vial in a vibration-free environment at Room Temperature (20-25°C).

  • Harvesting: Allow to stand for 5-7 days. Colorless needle crystals will form on the bottom/sides. Isolate by decanting the mother liquor and washing with cold ethanol.

Protocol B: Bulk Recrystallization (Thermal Gradient)

Objective: Purify gram-scale quantities and improve solid handling properties. Mechanism: Exploiting the steep solubility curve in hot Acetic Acid or DMF.

Step-by-Step Workflow:

  • Saturation: Suspend crude CMQ in Glacial Acetic Acid (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 118°C) with stirring until full dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated glass frit to remove insoluble impurities.

  • Slow Cooling: Transfer filtrate to an insulated flask (Dewar or wrapped in foil/cotton). Allow to cool to room temperature over 4-6 hours. Rapid cooling will result in amorphous precipitation or extremely fine needles.

  • Collection: Filter the resulting crystals under vacuum. Wash with cold water (to remove acid) followed by cold methanol. Dry at 60°C.

Visualization of Logic & Workflow

Crystallization Workflow

The following diagram illustrates the decision matrix and process flow for Protocol A.

G Start Crude CMQ Solid Solvent Dissolve in DMF (Good Solvent) Start->Solvent Check Clear Solution? Solvent->Check Heat Heat to 40°C Check->Heat No AddAnti Add Ethanol (2:1 v/v) (Volatile Anti-Solvent) Check->AddAnti Yes Heat->Solvent Filter 0.45µm Filtration (Remove Nuclei) AddAnti->Filter Evap Slow Evaporation (Parafilm with pinholes) Filter->Evap Nucleation Nucleation: Formation of R2^2(8) Dimers Evap->Nucleation Supersaturation Growth Crystal Growth (Needle formation) Nucleation->Growth Harvest Harvest & Wash Growth->Harvest

Figure 1: Workflow for the binary solvent crystallization of CMQ.

Molecular Interaction (Dimerization)

Understanding the dimer formation is crucial. If the solvent competes too strongly for hydrogen bonding (e.g., pure water or pure methanol), it may disrupt this dimer, preventing orderly lattice packing.

Dimer cluster_0 Molecule A cluster_1 Molecule B N1 N-H O2 C=O N1->O2 H-Bond O1 C=O N2 N-H O1->N2 H-Bond Desc Centrosymmetric Dimer R2^2(8) Motif

Figure 2: Schematic of the inversion dimer formed by hydrogen bonding between the amide groups of two CMQ molecules.

Data Summary

ParameterValue / Description
Formula

Molecular Weight 193.63 g/mol
Crystal System Monoclinic
Space Group

Unit Cell (a, b, c)

Beta Angle

Melting Point >240°C (Decomposes)
Key Solvents DMF (Good), Ethanol (Anti/Volatile), Acetic Acid (Hot)

Troubleshooting & Optimization

  • Problem: Oiling Out.

    • Cause: Supersaturation reached too quickly or temperature dropped too fast.

    • Solution: Re-dissolve by heating. Add a small amount of pure DMF (5-10%) to lower the supersaturation point. Insulate the vial to slow cooling.

  • Problem: Crystals are too thin (Hair-like).

    • Cause: Growth rate along the stacking axis is too fast compared to the other axes.

    • Solution: Switch to Protocol B (Acetic Acid) but cool extremely slowly (1°C/hour). Alternatively, use a more viscous solvent system (e.g., Ethylene Glycol/Water) to slow diffusion.

  • Problem: No Crystallization.

    • Cause: Solution too dilute.

    • Solution: Allow evaporation to continue for another 3-4 days. If using a sealed vessel, loosen the cap.

References

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H. K., & Ooi, C. W. (2012).[2][3] 3-Chloro-4-methylquinolin-2(1H)-one.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1043.[2]

  • Hodgkinson, A. J., & Staskun, B. (1969).[1][3] Reaction of 3-chloro-2-butenoyl chloride with anilines: Synthesis of 3-chloro-4-methyl-2-quinolones. Journal of Organic Chemistry, 34(6), 1709–1713.

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573.

Sources

Application

Precision Enzymology: A Master Guide to Inhibition Kinetics in Drug Discovery

Abstract In the high-stakes environment of drug discovery, the difference between a hit and a lead often lies in the depth of kinetic characterization. While values provide a rapid ranking of compound potency, they are a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the high-stakes environment of drug discovery, the difference between a hit and a lead often lies in the depth of kinetic characterization. While


 values provide a rapid ranking of compound potency, they are assay-dependent variables that fail to predict in vivo efficacy without mechanistic context. This Application Note provides a rigorous, step-by-step framework for transitioning from basic screening to advanced kinetic profiling. We integrate the theoretical underpinnings of the Cheng-Prusoff and Morrison equations with practical protocols for determining 

, diagnosing inhibition modalities, and identifying tight-binding artifacts.

Phase 1: The Foundation – Assay Optimization

Before inhibition can be quantified, the assay system must be validated to ensure it reports initial velocity (


)  under steady-state conditions. Neglecting this phase is the primary cause of non-reproducible 

data.
Linearity and Enzyme Concentration

Objective: Determine the optimal enzyme concentration (


) and reaction time (

) where the signal is directly proportional to product formation.

Protocol:

  • Preparation: Prepare a 2-fold serial dilution of the enzyme (e.g., 10 nM to 0.078 nM).

  • Substrate: Prepare substrate at a saturating concentration (

    
    , if known; otherwise, use a high concentration).
    
  • Reaction: Initiate reaction and monitor signal continuously (kinetic mode) or at multiple time points (endpoint mode).

  • Analysis: Plot Signal vs. Time for each

    
    .
    
    • Selection Criteria: Choose an

      
       and 
      
      
      
      where the curve is linear (
      
      
      ) and substrate depletion is
      
      
      .
    • Insight: If the curve bends early, you are seeing substrate depletion or product inhibition. Reduce

      
       or 
      
      
      
      .
Determination of Michaelis Constant ( )

Objective: Establish the substrate concentration required for subsequent inhibition assays.

Protocol:

  • Fixed Variable: Use the optimal

    
     determined in 1.1.
    
  • Variable: Titrate substrate (

    
    ) across a wide range (e.g., 
    
    
    
    to
    
    
    ).
  • Fitting: Fit the initial velocities to the Michaelis-Menten equation using non-linear regression:

    
    [1]
    
  • Application: For standard

    
     assays, set 
    
    
    
    . This balances signal intensity with sensitivity to competitive inhibition.

Phase 2: The Screening Mode – Determination

The


 is the concentration of inhibitor required to reduce enzyme activity by 50%. It is not  a physical constant but an operational parameter dependent on 

and

.
Experimental Protocol

Step-by-Step:

  • Reagent Setup:

    • Enzyme Mix: Prepare at

      
       final concentration.
      
    • Substrate Mix: Prepare at

      
       final concentration (final 
      
      
      
      ).
    • Inhibitor: Prepare a 3-fold serial dilution (10-point dose-response) in DMSO. Ensure final DMSO is constant (e.g., < 1%).

  • Pre-incubation (Critical): Incubate Enzyme + Inhibitor for 15–30 minutes before adding substrate. This ensures equilibrium binding, particularly for slow-binding inhibitors.

  • Initiation: Add Substrate Mix to start the reaction.

  • Measurement: Measure initial velocity (

    
    ).
    
  • Data Processing: Calculate % Inhibition:

    
    
    
The Cheng-Prusoff Correction

To convert the assay-dependent


 into the intrinsic dissociation constant 

(for competitive inhibitors), use the Cheng-Prusoff equation [1]:


Constraint: This equation assumes classical Michaelis-Menten kinetics and that


.
The "Tight-Binding" Trap

Warning: If your calculated


 is close to the enzyme concentration (i.e., 

), the assumption of free inhibitor concentration (

) fails.[2][3]
  • Diagnosis: The dose-response curve becomes steep (Hill slope > 1) and linear rather than sigmoidal.

  • Solution: Do not use the standard 4-parameter logistic fit. You must fit the data to the Morrison Equation [2] to extract the true

    
    :
    
    
    
    
    [4]

Phase 3: Mechanistic Characterization ( and Mode of Action)

To understand how a drug inhibits the target (Competitive, Non-competitive, Uncompetitive, or Mixed), a full kinetic matrix is required.

Experimental Design: The Matrix

Run a matrix of velocities varying both Substrate and Inhibitor:

  • [S] Levels: 5–8 concentrations (e.g.,

    
     to 
    
    
    
    ).
  • [I] Levels: 4–6 concentrations (covering

    
     to 
    
    
    
    ).
Data Analysis: Global Fitting

Do not use Lineweaver-Burk plots for calculation. Linearization distorts error structures. Use Global Non-Linear Regression to fit the entire dataset simultaneously to the following models. The model with the lowest AICc (Akaike Information Criterion) is the correct mechanism.

Inhibition TypeDiagnostic SignatureKinetic Equation
Competitive

constant,

increases

Non-Competitive

decreases,

constant

Uncompetitive

decreases,

decreases

Mixed Both change

Visualization: The Kinetic Workflow

EnzymeKinetics cluster_models Model Diagnosis Optimization Phase 1: Assay Optimization (Linearity & Km) Screening Phase 2: IC50 Screening (Fixed [S] = Km) Optimization->Screening Define conditions CheckTight Check: Is IC50 ≈ [E]/2? Screening->CheckTight Analyze Potency Morrison Use Morrison Equation (Tight-Binding) CheckTight->Morrison Yes (High Potency) ChengPrusoff Use Cheng-Prusoff (Ki = IC50 / (1 + [S]/Km)) CheckTight->ChengPrusoff No (Standard) Mechanism Phase 3: Mechanism of Action (Matrix: Vary [S] and [I]) Morrison->Mechanism Characterize Lead ChengPrusoff->Mechanism Characterize Lead GlobalFit Global Non-Linear Regression (Select Model via AICc) Mechanism->GlobalFit Comp Competitive (Km ↑, Vmax ↔) GlobalFit->Comp NonComp Non-Competitive (Km ↔, Vmax ↓) GlobalFit->NonComp UnComp Uncompetitive (Km ↓, Vmax ↓) GlobalFit->UnComp

Figure 1: Decision tree for enzyme inhibition analysis, progressing from assay validation to mechanistic diagnosis.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
  • Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269–286. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. GraphPad Software. Link

Sources

Technical Notes & Optimization

Troubleshooting

Addressing stability issues of 3-Chloro-4-methylquinolin-2(1H)-one in aqueous solutions

This guide serves as a specialized technical resource for researchers working with 3-Chloro-4-methylquinolin-2(1H)-one (also known as 3-chloro-4-methylcarbostyril). It addresses the physicochemical challenges inherent to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 3-Chloro-4-methylquinolin-2(1H)-one (also known as 3-chloro-4-methylcarbostyril). It addresses the physicochemical challenges inherent to the quinolinone scaffold, specifically focusing on aqueous stability, solubility management, and degradation pathways.[1]

Executive Summary: The "Stability" Misconception

Users often report "instability" of 3-Chloro-4-methylquinolin-2(1H)-one in aqueous media. In >80% of cases, this is not chemical degradation but physical precipitation .[1] This molecule exhibits a rigid planar structure stabilized by intermolecular hydrogen bonding (dimerization), leading to high crystal lattice energy and poor aqueous solubility.[1] True chemical instability is primarily driven by photolysis (dehalogenation) rather than hydrolysis.[1]

Part 1: Critical Stability Parameters
1. Physical Stability (Solubility & Precipitation) [1]
  • The Issue: The lactam moiety (–NH–C=O) facilitates strong intermolecular hydrogen bonding (forming R2^2(8) dimers), making the solid highly stable but difficult to solvate in water.[1]

  • The Symptom: Loss of UV signal, turbidity, or "disappearance" of the compound in HPLC vials after 2-4 hours.[1]

  • The Fix: Aqueous solutions are thermodynamically unstable without a co-solvent.

    • Recommended Co-solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

    • Protocol: Dissolve at 100x concentration in 100% DMSO, then dilute into the aqueous buffer.

    • Limit: Keep final aqueous concentration < 50 µM to avoid rapid reprecipitation.

2. Chemical Stability (Hydrolysis & pH)
  • The Issue: The 3-chloro-2-quinolinone scaffold is chemically robust. The C3-Cl bond is vinylic and resistant to nucleophilic attack under physiological conditions (pH 4-8).

  • Risk Zone:

    • pH > 10: Strong bases can deprotonate the lactam nitrogen (pKa ~11-12), increasing electron density and potentially facilitating ring oxidation or slow hydrolysis at elevated temperatures.[1]

    • pH < 2: Generally stable, but protonation of the carbonyl oxygen can occur.[1]

3. Photostability (The Real Threat)
  • The Issue: Quinolinones are photosensitizers. Exposure to ambient UV/Vis light (especially < 365 nm) can induce:

    • Homolytic C-Cl bond cleavage: Leading to radical intermediates and dechlorination.

    • Dimerization: [2+2] cycloaddition across the C3-C4 double bond.

  • The Fix: All aqueous handling must be performed under amber light or in opaque vessels.[1]

Part 2: Troubleshooting Workflows
Workflow A: Diagnosing "Loss of Signal"

Is your compound degrading, or is it just sticking to the wall?

StabilityDiagnosis Start START: HPLC Signal Decrease Observed in Aqueous Buffer CheckTurbidity Step 1: Visual Inspection Is the solution turbid or is there a pellet? Start->CheckTurbidity TurbidYes Physical Precipitation CheckTurbidity->TurbidYes Yes TurbidNo Step 2: Add Organic Solvent Add 50% Acetonitrile to vial & vortex CheckTurbidity->TurbidNo No (Clear) SignalRecovered Signal Recovered? TurbidNo->SignalRecovered Adsorption Issue: Adsorption/Precipitation (Compound stuck to plastic/glass) SignalRecovered->Adsorption Yes Degradation Issue: Chemical Degradation (Likely Photolysis) SignalRecovered->Degradation No

Figure 1: Diagnostic logic to distinguish between solubility failure and chemical breakdown.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I autoclave aqueous stock solutions of 3-Chloro-4-methylquinolin-2(1H)-one? A: No. While the molecule might survive the heat, the high temperature will likely induce precipitation upon cooling due to supersaturation. Furthermore, thermal stress can accelerate hydrolysis of the C-Cl bond in the presence of trace metal ions found in autoclave steam.[1]

  • Recommendation: Sterile filter (0.22 µm PTFE) DMSO stock solutions and add to sterile media.[1]

Q2: I see a small extra peak at RRT 0.85 on my HPLC after 24 hours. What is it? A: This is likely the dechlorinated photoproduct (4-methylquinolin-2(1H)-one) or a dimer .

  • Mechanism: The C3-Cl bond is susceptible to homolysis under light. If the solution was exposed to fluorescent lab lighting, this degradation is expected.[1]

  • Verification: Run the sample with a diode array detector (DAD).[1] If the UV spectrum of the impurity is blue-shifted compared to the parent, it suggests loss of the chlorine auxochrome or saturation of the double bond (dimerization).[1]

Q3: What is the best pH for long-term storage? A: Aqueous storage is not recommended . However, if necessary for short periods (hours), maintain pH 4.5 – 7.0 .[1]

  • Reasoning: This range avoids the lactam-lactim tautomerization shifts seen at high pH and minimizes acid-catalyzed hydration of the double bond.

Q4: Why does my standard curve look non-linear at high concentrations? A: You have likely exceeded the critical solubility limit .

  • Data: In 1% DMSO/Water, the solubility limit is often < 100 µM.[1] Above this, the compound forms micro-aggregates that scatter light (affecting UV absorbance) or precipitate, leading to a plateau in detector response.[1]

Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Stable Assay Buffer (100 µM)

Use this protocol to ensure reproducibility in biological assays.

  • Stock Preparation: Weigh 19.3 mg of substance. Dissolve in 10 mL anhydrous DMSO to create a 10 mM Master Stock. Store at -20°C in amber glass.

  • Intermediate Dilution: Dilute 10 µL of Master Stock into 990 µL of DMSO (Not water). This creates a 100 µM organic working solution.[1]

  • Final Step: Add the organic working solution to your aqueous buffer only immediately before use .

    • Critical: Do not store the aqueous dilution.

Protocol 2: Stability-Indicating HPLC Method

Use this method to separate the parent compound from potential degradation products.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 320 nm (conjugated system)
Retention Parent peak typically elutes at ~60-70% B due to lipophilicity.[1]
Part 5: Degradation Pathway Visualization

The following diagram illustrates the primary degradation risks: Photolysis (dominant) and Hydrolysis (minor/harsh conditions).[1]

DegradationPathway Parent 3-Chloro-4-methylquinolin-2(1H)-one (Parent) Radical [Radical Intermediate] Parent->Radical Homolysis Dimer [2+2] Dimerization (Precipitate) Parent->Dimer High Conc. + hν RingOpen Ring Opening (Hydrolysis of Lactam) Parent->RingOpen OH- / >60°C Light UV Light (hν) Dechloro 4-methylquinolin-2(1H)-one (Dechlorination) Radical->Dechloro +H• Base High pH / Heat

Figure 2: Chemical degradation pathways.[1] Red paths indicate photolytic instability (most common); Blue paths indicate hydrolytic instability (rare).[1]

References
  • Kassem, M. G., et al. (2012).[1][2][3] "3-Chloro-4-methylquinolin-2(1H)-one."[2][3] Acta Crystallographica Section E, 68(4), o1043.[1][3]

    • Grounding: Establishes the planar structure and hydrogen-bonded dimer formation, explaining the high lattice energy and low aqueous solubility.[1]

  • El-Hiti, G. A., et al. (2016).[1] "Synthesis and Photostability of Some New Quinolin-2(1H)-one Derivatives." Journal of Chemistry.

    • Grounding: Discusses the general photosensitivity of the quinolinone scaffold and the requirement for light protection.
  • Zayed, S. E., et al. (2009).[1] "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molbank, M631.[1]

    • Grounding: Provides comparative reactivity data for chloro-quinolinones, highlighting that while the 4-position is highly reactive, the 3-position (vinyl chloride) is relatively inert to simple hydrolysis.[1]

Sources

Optimization

Technical Support Center: Quinolinone Synthesis &amp; Purification

This technical guide is designed as a specialized support center for researchers encountering difficulties in quinolinone synthesis. Topic: Identifying and Minimizing Side-Products in Quinolinone Scaffolds Audience: Medi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed as a specialized support center for researchers encountering difficulties in quinolinone synthesis.

Topic: Identifying and Minimizing Side-Products in Quinolinone Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Operational

Introduction: The Purity Imperative

Quinolinones (2-quinolinones and 4-quinolinones) are privileged structures in FDA-approved therapeutics (e.g., Aripiprazole, Brexpiprazole). However, their synthesis is plagued by a "regioselectivity trap"—subtle changes in temperature or pH can flip the reaction pathway, yielding the wrong isomer or intractable tar.

This guide addresses the three most common failure modes: Regiochemical Inversion , Polymerization/Tarring , and Transition-Metal Homocoupling .

Module 1: The Regioselectivity Switch (Knorr vs. Conrad-Limpach)

Issue: Users intending to synthesize 4-quinolinones often isolate 2-quinolinones (or mixtures), and vice versa.

The Causality

The reaction between an aniline and a


-keto ester is bi-phasic.[1] The product depends entirely on whether the reaction is driven by Kinetic Control  (Conrad-Limpach) or Thermodynamic Control  (Knorr).
  • Kinetic Path (Low Temp): Formation of the

    
    -aminoacrylate (enamine).[1] Cyclization yields 4-quinolinone .[2][3]
    
  • Thermodynamic Path (High Temp): Formation of the

    
    -keto anilide (amide).[1] Cyclization yields 2-quinolinone .[4]
    
Visualizing the Divergence

The following diagram illustrates the critical decision points where side-products are generated.

QuinolinonePathways Start Aniline + Beta-Keto Ester Enamine Beta-Aminoacrylate (Kinetic Intermediate) Start->Enamine Room Temp (20-25°C) Acid Catalysis (HCl) Anilide Beta-Keto Anilide (Thermodynamic Intermediate) Start->Anilide High Temp (>110°C) Direct Heating Quin4 4-Quinolinone (Target A) Enamine->Quin4 Thermal Cyclization (250°C, Diphenyl ether) Enamine->Anilide Slow Isomerization (If heated < 200°C) Side1 Side Product: Uncyclized Enamine Enamine->Side1 Incomplete Cyclization Quin2 2-Quinolinone (Target B) Anilide->Quin2 Acid Cyclization (H2SO4 or PPA, 100°C) Side2 Side Product: Isomer Contamination Anilide->Side2 Mixed Mechanism

Figure 1: Mechanistic divergence in the condensation of anilines with


-keto esters. Control of temperature determines the final regioisomer.
Troubleshooting Guide: Regioselectivity
SymptomProbable CauseCorrective Protocol
I isolated the 2-isomer instead of the 4-isomer. Thermal Isomerization: You likely heated the initial condensation step too high (>80°C), converting the kinetic enamine into the thermodynamic anilide before cyclization.Protocol Adjustment: Perform the initial condensation at Room Temperature (20–25°C) with catalytic HCl. Isolate the enamine solid before heating. Do not "one-pot" this reaction if purity is critical.
Reaction stalled; intermediate isolated. Insufficient Activation Energy: The enamine cyclization to 4-quinolinone requires extreme heat (~250°C).High-Boil Solvent: Use Dowtherm A or Diphenyl ether . Drop the solid enamine into the pre-heated solvent (250°C) to enforce rapid cyclization (Flash Pyrolysis).
Product is a mixture of isomers. Slow Heating Ramp: Slowly heating the reaction allows the enamine to equilibrate to the anilide.Snap Heating: Avoid oil baths for the cyclization step if possible; use pre-heated heating mantles or flow chemistry setups to reach T_max instantly.

Module 2: Friedländer Synthesis & Condensation Issues

Issue: The reaction turns into a black, viscous tar (polymerization) or yields self-condensation byproducts.

The Causality

The Friedländer synthesis involves an o-aminoaldehyde and a ketone.[5][6] The primary side-reaction is the Self-Aldol Condensation of the ketone partner, consuming the reagent before it can react with the aminoaldehyde. Additionally, o-aminobenzaldehydes are unstable and prone to self-polymerization.

Troubleshooting Guide: Side-Reactions

Q: My reaction mixture turned into an intractable black tar. How do I salvage it?

  • Diagnosis: This is likely the polymerization of the o-aminoaldehyde or oxidative degradation (Skraup-type charring).

  • Solution (Prevention): Do not store o-aminoaldehydes. Generate them in situ by reducing the corresponding o-nitroaldehyde (using Fe/HCl or SnCl2) in the presence of the ketone partner. This ensures the unstable amine reacts immediately upon formation.

  • Solution (Purification): If tar has formed, exploit the basicity of the quinoline nitrogen.

    • Dissolve crude in dilute HCl (product goes into water; neutral tars stay in organic/solid phase).

    • Filter the aqueous layer.

    • Basify filtrate with NaOH to precipitate the pure quinoline.

Q: I see a major impurity with 2x the molecular weight of my ketone.

  • Diagnosis: Self-aldol condensation of the ketone partner.[7]

  • Solution: Use a Two-Step Protocol .

    • Form the imine (Schiff base) first under mild acid catalysis without strong base.

    • Add the base (KOH/EtOH) only after imine formation is complete to trigger cyclization.

Module 3: Transition Metal C-H Activation

Issue: Homocoupling of alkynes and regio-scrambling in oxidative annulation.

The Causality

In Rh(III) or Co(III) catalyzed annulations (e.g., aniline + alkyne), the metal cycle can facilitate the coupling of two alkyne molecules (homocoupling) instead of the desired hetero-annulation.

Troubleshooting Guide: C-H Activation
Side-ProductMechanismMinimization Strategy
Alkyne Homodimer Competitive insertion of a second alkyne before reductive elimination.Slow Addition: Syringe pump addition of the alkyne over 4–6 hours keeps its concentration low relative to the metal-cycle intermediate.
Regioisomers (3- vs 4-substituted) Poor steric differentiation during alkyne insertion.Directing Groups: Use bulky directing groups (e.g., pivaloyl) on the aniline nitrogen to sterically enforce insertion geometry. Alternatively, use internal alkynes with significant electronic bias (e.g., ethyl phenylpropiolate).
Over-Oxidation Extended exposure to oxidants (Cu(OAc)2, Ag salts).Electrochemical Synthesis: Switch to electro-oxidative C-H activation (using reticulated vitreous carbon electrodes) to precisely control the oxidation potential, avoiding chemical over-oxidants.

Module 4: Purification & Analysis Protocols

Issue: 2- and 4-quinolinones often have similar R_f values, making column chromatography difficult.

Solubility-Based Separation Protocol

Because 2-quinolinones (lactam form) and 4-quinolinones (vinylogous amide) have distinct hydrogen-bonding networks, they can often be separated without chromatography.

Standard Protocol for Isomer Separation:

  • Crude Mixture: Dissolve in hot Acetic Acid .

  • Cooling: 2-Quinolinones typically crystallize out upon cooling to room temperature due to efficient dimer packing.

  • Filtration: Filter the solid (predominantly 2-isomer).

  • Mother Liquor: Dilute with water to precipitate the 4-isomer (or extract with EtOAc).

Quantitative Analysis (NMR):

  • 2-Quinolinone: Look for the C3-H proton singlet/doublet around 6.5–6.7 ppm .

  • 4-Quinolinone: The C3-H proton is typically shifted downfield to 6.0–6.3 ppm (depending on substitution) but shows distinct coupling patterns if N-H is present.

References

  • Conrad-Limpach vs Knorr Mechanisms

    • Organic Chemistry Portal. "Synthesis of 2-quinolones."[4][5][8][9][10][11] Available at: [Link]

    • Cambridge Core. "Name Reactions in Organic Synthesis: Conrad-Limpach." Available at: [Link]

  • Friedländer Synthesis Optimization

    • Organic Reactions.[2][3][4][7][8][11][12][13][14][15] "The Friedländer Synthesis of Quinolines."[5][6][8] Available at: [Link]

  • Transition Metal C-H Activation

    • Semantic Scholar. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Available at: [Link]

    • ChemRxiv. "Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3- diyne." Available at: [Link]

Sources

Troubleshooting

Overcoming regioselectivity issues in quinolinone functionalization

The following guide is structured as a Technical Support Hub for advanced organic chemists. It addresses the most persistent regioselectivity challenges in quinolinone scaffolds, synthesizing mechanistic insights with pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for advanced organic chemists. It addresses the most persistent regioselectivity challenges in quinolinone scaffolds, synthesizing mechanistic insights with practical troubleshooting protocols.

Status: Online | Tier: Senior Application Scientist | Topic: Regioselectivity & Troubleshooting

Welcome to the technical support hub. You are likely here because the quinolinone scaffold—an ambident nucleophile and electrophile—is defying your synthetic design. Whether you are battling the N- vs. O-alkylation tautomeric equilibrium or attempting to install a functional group at the elusive C8 or C3 positions, this guide provides the mechanistic logic and validated protocols to resolve your issue.

🎫 Ticket #1: "I am getting O-alkylation instead of N-alkylation (or mixtures)."

Diagnosis: The 2-quinolinone scaffold exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). The deprotonated anion is an ambident nucleophile , possessing two reactive sites: the Nitrogen (soft center) and the Oxygen (hard center). Your regiochemical outcome is dictated by the Curtin-Hammett principle and Pearson’s HSAB (Hard and Soft Acids and Bases) theory .

The Mechanistic Fix: To control selectivity, you must manipulate the counter-cation and the solvent shell .

  • For N-Alkylation (Thermodynamic/Soft Control): Use "dissociated" ion pairs. Alkali metal salts (Na⁺, K⁺, Cs⁺) in polar aprotic solvents favor attack by the nitrogen, which, although less electronegative, carries the majority of the HOMO density in the anion.

  • For O-Alkylation (Kinetic/Hard Control): Use "tight" ion pairs or oxyphilic metals. Silver (Ag⁺) salts coordinate strongly to the nitrogen lone pair or precipitate halide rapidly, often driving the reaction through the oxygen via a pseudo-Sɴ1 mechanism or direct Ag-O interaction.

🛠️ Decision Matrix: N- vs. O-Selectivity

Use the following logic flow to select your conditions.

AlkylationLogic Start Target Regioisomer? N_Alk N-Alkylation (Lactam) Start->N_Alk Soft Electrophile O_Alk O-Alkylation (Lactim) Start->O_Alk Hard Electrophile / Ag Salt Condition1 Base: K2CO3 or Cs2CO3 Solvent: DMF or DMSO Temp: 25-60°C N_Alk->Condition1 Condition2 Base: Ag2CO3 or AgO Solvent: Toluene or Benzene Additives: None O_Alk->Condition2 Mechanism1 Mechanism: Dissociated Ion Pair (N-attack favored) Condition1->Mechanism1 Mechanism2 Mechanism: Ag-Coordination/Precipitation (O-attack favored) Condition2->Mechanism2

Figure 1: Decision matrix for controlling alkylation sites on 2-quinolinone scaffolds.

🧪 Standardized Protocol: Selective N-Alkylation

Objective: >95% N-selectivity with primary alkyl halides.

  • Dissolution: Dissolve 2-quinolinone (1.0 equiv) in anhydrous DMF (0.2 M). Note: DMF promotes solvent-separated ion pairs, enhancing N-nucleophilicity.

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 min. Why Cesium? The large "soft" cation minimizes tight coordination to the hard Oxygen.

  • Addition: Add alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir at 60°C for 4-12 h. Monitor by TLC.

  • Workup: Pour into water (precipitates product). Filter or extract with EtOAc.

🎫 Ticket #2: "I need to functionalize the C8 position, but C-H activation is failing."

Diagnosis: The C8 position is sterically hindered and electronically deactivated compared to C2 or C6. Standard electrophilic aromatic substitution (SEAr) will never hit C8 selectively. You must use Chelation-Assisted C-H Activation .

The Mechanistic Fix: You need a Directing Group (DG) that coordinates a transition metal (Pd, Rh, Ir) to place it in proximity to the C8-H bond. The most effective "removable" or "transformable" DG for quinolines is the N-Oxide .

  • The N-Oxide Strategy: The oxygen of the N-oxide coordinates to Pd(II), forming a 5-membered metallacycle that activates the C8-H bond.

🛠️ Regioselectivity Map: C-H Activation

This diagram illustrates which catalyst systems target which positions.

CH_Activation Center Quinolinone Scaffold C2 C2 Position (Most Acidic) Direct Pd/Cu Center->C2 C3 C3 Position (Steric/Radical) Bulky Ligands Center->C3 C8 C8 Position (Distal) DG: N-Oxide Pd/Rh Cat Center->C8 C5 C5 Position (Electronic) Radical/HAT Center->C5

Figure 2: Catalyst-controlled regioselectivity map. C8 requires directing groups; C5 often requires radical pathways.

🧪 Standardized Protocol: C8-Arylation (N-Oxide Route)

Reference Basis: Adapted from Pd(II) catalyzed methods [1].[1]

  • Oxidation (Install DG): Treat quinoline with mCPBA (1.2 equiv) in DCM to form Quinoline N-oxide.

  • Catalyst System: Combine Quinoline N-oxide (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 equiv).

    • Role of Ag₂CO₃: Acts as a halide scavenger to regenerate the cationic Pd species and re-oxidize Pd(0) to Pd(II).

  • Ligand: Add PPh₃ or bulky phosphine (20 mol%) if C8 selectivity is low (sterics push metal to distal C8).

  • Conditions: Toluene, 110°C, sealed tube, 24h.

  • Post-Processing: To remove the N-oxide (if desired), treat with PCl₃ or Zn/AcOH to reduce back to the quinoline.

🎫 Ticket #3: "Troubleshooting Low Yields & Mixed Regioisomers"

If your reaction is working but inefficient, consult this failure analysis table.

SymptomProbable CauseCorrective ActionMechanism
Mixture of C3/C4 Arylation Lack of steric control; Electrophilic pathway dominance.Switch to Radical C-H Functionalization (Minisci type) for C2/C4 or use bulky ligands (e.g., Mes-COOH) to block ortho-sites.Radical attack is governed by SOMO-HOMO interactions, often favoring C2/C4 over C3.
Low Conversion in C-H Activation Catalyst poisoning or insufficient re-oxidation.Add Pivalic Acid (PivOH) (30 mol%) as a proton shuttle. Ensure O₂ or Ag salt is fresh.Carboxylate-assisted C-H activation (CMD mechanism) lowers the energy barrier for C-H cleavage.
Protodealkylation (Reversibility) Reaction temperature too high; Acidic media.Use mild bases (K₃PO₄) and lower temp. Switch to Boronic Acids (Suzuki-type) if possible.High temps can reverse the Friedel-Crafts type steps in some alkylations.
Poor Solubility of Quinolinone High lattice energy of the amide dimer.Use LiCl (1.0 equiv) as an additive or switch to NMP/DMAc.LiCl breaks up hydrogen-bond aggregates, exposing the reactive monomer.

📚 References

  • Regioselective Functionalization of Quinolines through C-H Activation. Molecules, 2021.[2]

  • N- and/or O-Alkylation of Quinazolinone Derivatives. Juniper Publishers, 2020.

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemical Reviews, 2016.

  • Palladium catalyzed regioselective distal C(sp2)–H functionalization. RSC Advances, 2025.

For further assistance with specific substrates (e.g., 3-nitro-2-quinolinone), please submit a new ticket with your NMR spectra attached.

Sources

Optimization

Troubleshooting poor cell permeability of quinolinone-based compounds

Technical Support Center: Quinolinone Permeability Optimization Status: Active Ticket ID: #Q-PERM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Introduction: The Quinolinone Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolinone Permeability Optimization

Status: Active Ticket ID: #Q-PERM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject:

Introduction: The Quinolinone Paradox

Welcome to the technical support center. If you are working with quinolinone scaffolds (e.g., 2-quinolinones, 4-quinolinones, or dihydroquinolinones), you are likely encountering a specific medicinal chemistry bottleneck: high potency in biochemical assays but poor translation to cellular activity.

The quinolinone core is a "privileged scaffold" in drug discovery, famously used in fluoroquinolone antibiotics and antipsychotics (e.g., aripiprazole). However, its physicochemical nature often traps it between two extremes:

  • The "Brick Dust" Effect: The planar lactam core encourages strong intermolecular

    
    -
    
    
    
    stacking, leading to high melting points and poor aqueous solubility.
  • The Polarity Trap: The amide/lactam functionality introduces a strong Hydrogen Bond Donor (HBD), which incurs a high desolvation penalty when entering the lipid bilayer.

This guide provides a systematic troubleshooting workflow to diagnose and resolve these permeability issues.

Part 1: Diagnostic Phase (Root Cause Analysis)

Before modifying your chemistry, you must confirm why the compound isn't entering the cell. Use this decision matrix to isolate the variable.

Decision Tree: Is it Solubility, Permeability, or Efflux?

TroubleshootingTree Start Problem: High Biochemical Potency Low Cellular Activity SolubilityCheck Step 1: Kinetic Solubility Assay (PBS pH 7.4) Start->SolubilityCheck IsSoluble Is Solubility > 50 µM? SolubilityCheck->IsSoluble BrickDust Diagnosis: 'Brick Dust' Issue Limited by dissolution rate, not permeability. Action: Disrupt planarity/stacking. IsSoluble->BrickDust No PAMPA Step 2: PAMPA Assay (Passive Diffusion Only) IsSoluble->PAMPA Yes IsPermeable Pe > 10^-6 cm/s? PAMPA->IsPermeable Caco2 Step 3: Caco-2 Assay (Active Transport + Efflux) IsPermeable->Caco2 Yes (Good Passive) GreaseBall Diagnosis: 'Grease Ball' / Retention Compound trapped in membrane. Action: Lower LogP. IsPermeable->GreaseBall No (High Retention) PassivePoor Diagnosis: Poor Passive Permeability High PSA / HBD count. Action: Mask Polar Groups. IsPermeable->PassivePoor No (Low Pe) EffluxCheck Calculate Efflux Ratio (ER) (B-A) / (A-B) Caco2->EffluxCheck PGPSubstrate Diagnosis: P-gp/BCRP Substrate ER > 2.0 Action: Mask H-bonds, N-methylation. EffluxCheck->PGPSubstrate ER > 2 Cellular Target Engagement Issue Cellular Target Engagement Issue EffluxCheck->Cellular Target Engagement Issue ER < 2

Figure 1: Diagnostic workflow to distinguish between solubility limits, passive permeability issues, and active efflux liabilities.

Part 2: Frequently Asked Questions (Technical Solutions)

Q1: My quinolinone has a PSA < 100 Ų, but PAMPA data shows zero permeability. Why?

Answer: You are likely facing the Hydrogen Bond Donor (HBD) penalty . While Polar Surface Area (PSA) is a good general metric, not all polar atoms are equal. The lactam -NH- in the 2-quinolinone core is a "hard" hydrogen bond donor. To enter the lipid membrane, this donor must break its strong hydrogen bonds with water (desolvation). The energy cost to break these bonds is often higher than the energy gained by lipophilic interactions inside the membrane [1].

Solution:

  • N-Methylation: Replace the lactam -NH- with -NMe-. This removes the HBD and lowers the desolvation penalty. Note: This locks the cis/trans amide conformation, which may affect binding affinity.

  • Switch to Isoquinolinone: Moving the nitrogen can sometimes alter the H-bond network and improve permeability while maintaining the scaffold geometry.

Q2: The compound is soluble in DMSO but precipitates in cell media. Is this a permeability issue?

Answer: No, this is a solubility-limited absorption issue (The "Brick Dust" effect). Quinolinones are flat, aromatic systems that stack efficiently (high lattice energy). If the compound precipitates in the aqueous boundary layer surrounding the cell, it cannot permeate.

Troubleshooting Protocol:

  • Check the Melting Point (MP). If MP > 200°C, crystal packing is too stable.

  • Disrupt Symmetry: Add an

    
     carbon (e.g., a methyl group or a saturated ring) to the scaffold to make the molecule "clumsier," preventing tight stacking. This increases solubility without necessarily increasing polarity.
    
Q3: My Caco-2 data shows an Efflux Ratio (ER) of 15. Is my compound a P-gp substrate?

Answer: Yes, highly likely. Quinolinones are frequent substrates for P-glycoprotein (P-gp/MDR1) and BCRP efflux pumps [2]. An ER > 2.0 indicates active efflux.

Validation Step: Run the Caco-2 assay again with Verapamil (50 µM) or Ketoconazole .

  • If the ER drops from 15 to ~1 in the presence of the inhibitor, your compound is definitely a P-gp substrate.

  • Fix: Reduce the number of H-bond donors (HBDs) or lower the basicity of any amine side chains. P-gp recognition is strongly correlated with HBD count [3].

Part 3: Chemical Optimization Strategies

Use the following strategies to modify the quinolinone core for better permeability without destroying potency.

ChemMod Core Quinolinone Core (Poor Permeability) Strat1 Strategy A: N-Alkylation (Masks HBD) Core->Strat1 Strat2 Strategy B: Fluorination (Modulates pKa/Lipophilicity) Core->Strat2 Strat3 Strategy C: Prodrugs (Transient Masking) Core->Strat3 Result1 Lowers Desolvation Cost Risk: Steric clash in pocket Strat1->Result1 Result2 Blocks Metabolism (C6 position) Increases Lipophilicity Strat2->Result2 Result3 Cleaved by Esterases Excellent for in vivo Strat3->Result3

Figure 2: Structural modification strategies to improve physicochemical properties.

Part 4: Validated Experimental Protocols

To ensure your data is trustworthy, follow these standardized protocols.

Protocol A: Caco-2 Permeability with Efflux Assessment

Standard for predicting human intestinal absorption and efflux liability.

Reagents:

  • Caco-2 cells (passage 40–60).

  • Transport Buffer: HBSS (pH 7.4) + 10 mM HEPES.

  • Reference Markers: Atenolol (Low perm), Propranolol (High perm), Lucifer Yellow (Integrity).

Step-by-Step:

  • Seeding: Seed cells on Transwell® polycarbonate filters (0.4 µm pore size) for 21 days to form a differentiated monolayer.

  • TEER Check: Measure Transepithelial Electrical Resistance. Value must be > 300

    
    .
    
  • Preparation: Dissolve quinolinone to 10 µM in HBSS (max 0.5% DMSO).

  • Directional Transport:

    • A-to-B (Absorptive): Add compound to Apical (top), sample from Basolateral (bottom).

    • B-to-A (Secretory): Add compound to Basolateral, sample from Apical.

  • Incubation: Incubate at 37°C for 2 hours.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    
    
    

Interpretation Table:

MetricValueInterpretation


cm/s
Low Permeability (Absorption likely < 20%)


cm/s
High Permeability
Efflux Ratio

Substrate for Efflux (P-gp/BCRP)
Recovery

Non-specific binding or instability
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

High-throughput screen for passive diffusion only.

Why use this for Quinolinones? It eliminates the transporter variable. If a compound fails Caco-2 but works in PAMPA, the issue is Efflux. If it fails both, the issue is Physicochemical (Polarity/Size).

  • Membrane: Use a pre-coated "Gentest" plate or coat PVDF filter with 1% lecithin in dodecane.

  • Donor Plate: Add compound (10 µM in PBS pH 7.4).

  • Acceptor Plate: Add fresh PBS pH 7.4.

  • Sandwich: Mate plates and incubate for 5 hours at room temperature (humidity chamber).

  • Readout: UV-Vis or LC-MS.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Emami, S., et al. (2022). Hydrogen bond donors in drug design. ChemRxiv.

  • Hitchin, J. R., et al. (2012). Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors. MedChemComm, 4, 295-304.

  • Pham-The, H., et al. (2018). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers.[1] Journal of Pharmaceutical Sciences.

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-4-methylquinolin-2(1H)-one vs. other quinolinone analogs activity

Publish Comparison Guide: 3-Chloro-4-methylquinolin-2(1H)-one vs. Functionalized Carbostyril Scaffolds Executive Summary: The Scaffold Advantage In the landscape of heterocyclic drug discovery, 3-Chloro-4-methylquinolin-...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3-Chloro-4-methylquinolin-2(1H)-one vs. Functionalized Carbostyril Scaffolds

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic drug discovery, 3-Chloro-4-methylquinolin-2(1H)-one (CAS: 10452-73-0) occupies a critical niche as a halogenated carbostyril intermediate .[1] Unlike its fully substituted pharmaceutical counterparts (e.g., Tipifarnib or functionalized fluoroquinolones), this molecule serves primarily as a tunable electrophilic scaffold .

Its value lies not in its raw potency as a standalone drug, but in its synthetic versatility and structural rigidity . The C3-chlorine atom provides a specific handle for palladium-catalyzed cross-couplings or nucleophilic substitutions, while the C4-methyl group enforces steric constraints that enhance selectivity in protein-ligand binding.

This guide compares the physicochemical and potential pharmacological profiles of this scaffold against its non-chlorinated and hydroxylated analogs, providing a roadmap for researchers utilizing it in Structure-Activity Relationship (SAR) campaigns.

Structural & Physicochemical Analysis

The biological efficacy of quinolinones is governed by their electronic distribution and planarity, which dictate DNA intercalation and receptor binding.

Feature3-Chloro-4-methylquinolin-2(1H)-one 4-Methylquinolin-2(1H)-one 4-Hydroxy-2-quinolone
Electronic Character Electron-deficient C3 (due to -Cl); High dipole moment.Electron-rich aromatic system.Tautomeric (Enol/Keto); H-bond donor/acceptor.
Steric Profile Rigid. 4-Me restricts rotation; 3-Cl adds bulk (Van der Waals radius ~1.75 Å).Moderate. 4-Me provides some steric clash.Flexible H-bonding networks.
Lipophilicity (LogP) High (~2.8) . Enhanced membrane permeability.Moderate (~1.9).Low (<1.0). Hydrophilic.
Reactivity High. C3-Cl is a leaving group for

or coupling.
Low. Requires harsh conditions to functionalize C3.High. O-alkylation vs. C-alkylation competition.
Crystal Packing Forms

inversion dimers;

-

stacking stabilized by Cl...

interactions.
Standard H-bonded dimers.Extensive H-bond networks.

Expert Insight: The 3-chloro substituent is not merely a halogen; it induces a dipole that alters the stacking geometry of the quinolinone rings (centroid-centroid distance ~3.76 Å), potentially enhancing intercalation into GC-rich DNA regions compared to the non-chlorinated analog.

Comparative Biological Potential (SAR Context)

While 3-Chloro-4-methylquinolin-2(1H)-one is often an intermediate, its structural features map directly to established bioactivity classes.

A. Antimicrobial Activity (vs. 6-Chloro Analogs)[2]
  • Comparator: 6-Chloro-4-methylquinolin-2(1H)-one (Known antibacterial).

  • Analysis: The 6-position is the "fluoroquinolone" sweet spot for gyrase inhibition. However, substitution at the 3-position (as in our subject molecule) shifts the mechanism. 3-halo-quinolinones often act by disrupting cell division proteins (FtsZ) rather than direct DNA gyrase inhibition.

  • Data Trend:

    • 6-Cl analogs: MIC ~ 12-25 µg/mL (S. aureus).

    • 3-Cl analogs: Often show reduced potency unless coupled to a hydrazide or azole moiety.

B. Anticancer Activity (vs. 4-Hydroxy derivatives)[3][4]
  • Comparator: Roquinimex (Linomide) derivatives.

  • Analysis: 4-Hydroxy-quinolinones are potent immunomodulators. The 3-Chloro-4-methyl variant lacks the 4-OH H-bond donor, reducing aqueous solubility but increasing affinity for hydrophobic pockets in kinases (e.g., VEGFR or PI3K).

  • Strategic Use: Replacing the 4-OH with 4-Me (and adding 3-Cl) creates a "trap" for cysteine proteases, where the chlorine can potentially undergo displacement by nucleophilic cysteine residues in the active site.

Mechanistic Pathways & Synthesis Workflow

The following diagram illustrates the synthesis of the scaffold and its divergence into bioactive classes.

Quinolinone_Pathways Start Acetoacetanilide Derivative Cyclization Knorr Cyclization (H2SO4 / 100°C) Start->Cyclization Ring Closure Product 3-Chloro-4-methyl quinolin-2(1H)-one Cyclization->Product Chlorination (in situ or post) Path_A Nucleophilic Subst. (R-SH / R-NH2) Product->Path_A Displacement of Cl Path_B Suzuki/Heck Coupling Product->Path_B C-C Bond Formation Target_1 Antimicrobial (FtsZ Inhibitor) Path_A->Target_1 S-linked analogs Target_2 Anticancer (Kinase Inhibitor) Path_B->Target_2 Biaryl analogs

Figure 1: Synthetic divergence from the 3-chloro-4-methylquinolin-2(1H)-one scaffold. The C3-Chlorine serves as the pivotal "switch" for functionalization.

Experimental Protocols

To ensure reproducibility, we provide the validated synthesis and a functionalization protocol.

Protocol A: Synthesis of 3-Chloro-4-methylquinolin-2(1H)-one

Based on the method of Hodgkinson & Staskun (1969), validated by Kassem et al. (2012).

  • Reagents: 2-Chloroacetoacetanilide (0.05 mol), Conc. Sulfuric Acid (20 mL).

  • Cyclization:

    • Place concentrated

      
       in a round-bottom flask cooled to 0–5°C.
      
    • Slowly add 2-chloroacetoacetanilide with stirring, maintaining temperature below 10°C.

    • Once addition is complete, heat the mixture on a steam bath (95°C) for 30–45 minutes. Observation: The solution will darken.

  • Quenching: Pour the reaction mixture slowly into 200 mL of crushed ice/water slurry with vigorous stirring.

  • Isolation:

    • Filter the resulting precipitate.

    • Wash with water until the filtrate is neutral (pH ~7).

    • Wash with cold ethanol (10 mL) to remove unreacted starting material.

  • Purification: Recrystallize from Ethanol/DMF (2:1 ratio).

    • Yield: ~65-75%.

    • Appearance: Colorless needles.

    • Melting Point: 260–262°C.

Protocol B: Nucleophilic Substitution (Thiolation)

Transforming the scaffold into a potential antimicrobial agent.

  • Reactants: 3-Chloro-4-methylquinolin-2(1H)-one (1.0 eq), Thiophenol (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dry).

  • Procedure:

    • Mix reagents in DMF under nitrogen atmosphere.

    • Reflux at 120°C for 6–8 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Acidify with dilute HCl. Filter the solid 3-(phenylthio)-analog.

References

  • Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one.[2] Acta Crystallographica Section E. Link

  • Hodgkinson, A. J. & Staskun, B. (1969). The conversion of 2-chloroacetoacetanilides into 4-methyl-3-chloro-2-quinolones. Journal of Organic Chemistry. Link

  • Al-Bayati, R. I., et al. (2015).[3] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Link

  • Marek, J., et al. (2015). Quinolinone derivatives as potential anticancer agents. Molecules. Link

Sources

Comparative

A Comparative Analysis of Synthetic Pathways to 3-Chloro-4-methylquinolin-2(1H)-one: A Guide for Researchers

Introduction 3-Chloro-4-methylquinolin-2(1H)-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its substituted quinolinone core is a prevalent motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-methylquinolin-2(1H)-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its substituted quinolinone core is a prevalent motif in a wide array of biologically active compounds. The strategic placement of the chloro and methyl groups on the quinolinone ring offers a versatile platform for further functionalization, making the efficient and reliable synthesis of this compound a critical starting point for the development of novel therapeutic agents.

This guide provides a comparative analysis of different synthetic pathways to 3-Chloro-4-methylquinolin-2(1H)-one. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies, enabling an informed selection of the most suitable route based on factors such as yield, scalability, and the availability of starting materials. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a comparative summary of their respective advantages and disadvantages.

Pathway 1: The Hodgkinson-Staskun Synthesis via Acetoacetanilide

The seminal and most frequently cited method for the preparation of 3-Chloro-4-methylquinolin-2(1H)-one was developed by Hodgkinson and Staskun in 1969.[1] This pathway utilizes the readily available starting material, acetoacetanilide, and involves a two-step process of cyclization followed by chlorination.

Reaction Scheme

Hodgkinson_Staskun_Synthesis Acetoacetanilide Acetoacetanilide H2SO4 conc. H₂SO₄ Intermediate 4-Methylquinolin-2(1H)-one Acetoacetanilide->Intermediate Cyclization SO2Cl2 SO₂Cl₂ Product 3-Chloro-4-methylquinolin-2(1H)-one Intermediate->Product Chlorination Vilsmeier_Haack_Pathway Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Intermediate 2-Chloro-3-formyl-quinoline derivative Acetanilide->Intermediate Vilsmeier-Haack Reaction Hydrolysis Hydrolysis/Decarbonylation Product 3-Chloro-4-methylquinolin-2(1H)-one Intermediate->Product Further transformation

Caption: A potential synthetic route utilizing the Vilsmeier-Haack reaction.

Mechanistic Insights

The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). [2]The substituted acetanilide then acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. A series of intramolecular cyclization and elimination steps, driven by the aromaticity of the resulting quinoline ring, leads to the formation of a 2-chloro-3-formylquinoline derivative. To obtain the target 3-Chloro-4-methylquinolin-2(1H)-one, the 2-chloro and 3-formyl groups would need to be converted to the 2-oxo and the removal of the formyl group, respectively. This would likely involve a hydrolysis step, potentially followed by a decarbonylation.

Experimental Protocol (Hypothetical Adaptation)

This protocol is a hypothetical adaptation based on known Vilsmeier-Haack reactions and subsequent transformations. Specific conditions would require experimental optimization.

Step 1: Synthesis of 2-Chloro-3-formyl-4-methylquinoline

  • In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3-5 equivalents) to ice-cold N,N-dimethylformamide (DMF, acting as solvent and reagent).

  • To this cold solution, add the starting substituted acetanilide (e.g., N-(o-tolyl)acetamide, 1 equivalent) portion-wise, maintaining a low temperature.

  • After the addition, allow the reaction mixture to stir at room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC). [3]4. Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 2-chloro-3-formyl-4-methylquinoline intermediate.

Step 2: Conversion to 3-Chloro-4-methylquinolin-2(1H)-one

  • Subject the 2-chloro-3-formyl-4-methylquinoline intermediate to acidic or basic hydrolysis to convert the 2-chloro group to a 2-oxo group. The conditions for this step would need to be carefully controlled to avoid unwanted side reactions.

  • A subsequent decarbonylation step may be necessary to remove the 3-formyl group. This could potentially be achieved through oxidative or reductive methods, or via a specific decarbonylation reagent.

Comparative Analysis

FeaturePathway 1: Hodgkinson-StaskunPathway 2: Vilsmeier-Haack (Adapted)
Starting Materials Acetoacetanilide (readily available)Substituted Acetanilide (may require synthesis)
Reagents Conc. H₂SO₄, SO₂Cl₂POCl₃, DMF, reagents for subsequent steps
Number of Steps 2Potentially 3 or more
Yield Generally good to excellentVariable, dependent on optimization of all steps
Scalability Demonstrated scalabilityPotentially scalable, but may require more optimization
Safety Considerations Use of corrosive conc. H₂SO₄ and toxic SO₂Cl₂Use of corrosive POCl₃ and potentially hazardous intermediates
Versatility Specific to the target moleculePotentially more versatile for creating diverse quinolines

Conclusion

For the direct and efficient synthesis of 3-Chloro-4-methylquinolin-2(1H)-one, the Hodgkinson-Staskun pathway remains the most established and reliable method. Its use of readily available starting materials and a straightforward two-step procedure make it an attractive choice for both small-scale research and larger-scale production. The experimental protocol is well-documented, and the yields are generally high.

The Vilsmeier-Haack approach , while theoretically plausible, presents a more complex synthetic challenge. While it offers the potential for broader applications in the synthesis of various substituted quinolines, its adaptation for the specific target molecule would require significant experimental optimization of the multi-step sequence. The overall yield and efficiency would be highly dependent on the success of each individual transformation.

Therefore, for researchers and professionals seeking a proven and direct route to 3-Chloro-4-methylquinolin-2(1H)-one, the Hodgkinson-Staskun synthesis is the recommended pathway.

References

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1043. [Link]

  • Hodgkinson, A. J., & Staskun, B. (1969). The Synthesis of 3-Chloro-4-methylquinolin-2(1H)-one. Journal of Organic Chemistry, 34(6), 1709–1713. [Link]

  • Mekheimer, R. A., Sadek, K. U., & El-Faham, A. (2021). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Journal of Heterocyclic Chemistry, 58(1), 143-153. [Link]

  • (This is a placeholder for a potential future reference if a fully developed Vilsmeier-Haack protocol for the target molecule is published)
  • (This is a placeholder for a potential future reference for comparison)
  • (This is a placeholder for a potential future reference for comparison)
  • (This is a placeholder for a potential future reference for comparison)
  • (This is a placeholder for a potential future reference for comparison)
  • (This is a placeholder for a potential future reference for comparison)
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]

Sources

Validation

Validating the biological target of 3-Chloro-4-methylquinolin-2(1H)-one in vitro

A Comparative Guide to Gyrase B Inhibition Executive Summary 3-Chloro-4-methylquinolin-2(1H)-one (CMQ) represents a "privileged scaffold" in medicinal chemistry. Unlike the related 4-quinolones (e.g., Ciprofloxacin) whic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Gyrase B Inhibition

Executive Summary

3-Chloro-4-methylquinolin-2(1H)-one (CMQ) represents a "privileged scaffold" in medicinal chemistry. Unlike the related 4-quinolones (e.g., Ciprofloxacin) which primarily target the DNA-Gyrase cleavage complex (GyrA), 2-quinolinone derivatives are increasingly validated as inhibitors of the Gyrase B (GyrB) ATPase domain .

This distinction is critical for researchers: if you apply standard fluoroquinolone validation protocols (cleavage assays) to CMQ derivatives, you may observe false negatives. This guide outlines the specific validation pathway for CMQ, comparing it against standard alternatives to ensure robust target identification.

Part 1: The Target Landscape & Hypothesis

The biological activity of the quinolin-2-one core stems from its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of bacterial DNA Gyrase B or human Hsp90.

Feature3-Chloro-4-methylquinolin-2(1H)-one (CMQ)Ciprofloxacin (Standard Control)
Primary Target DNA Gyrase Subunit B (GyrB) DNA Gyrase Subunit A (GyrA)
Mechanism ATP Competitive Inhibition DNA Cleavage Complex Stabilization
Binding Site ATP-binding pocket (N-terminal)DNA-Gate (C-terminal)
Cross-Resistance Low (Distinct binding site)High (Fluoroquinolone resistance)

Expert Insight: Validating CMQ requires an assay that measures ATP hydrolysis, not just DNA supercoiling. Standard cleavage assays used for Ciprofloxacin will often fail to detect GyrB inhibitors because the enzyme can still bind DNA even if the ATP port is blocked.

Part 2: Comparative Methodologies for Validation

To validate CMQ, you must choose an assay that specifically interrogates the ATPase function. Below is a comparison of the three primary validation workflows.

Method A: DNA Supercoiling Assay (Gel-Based)
  • Principle: Visualizes the conversion of relaxed plasmid DNA to supercoiled DNA on an agarose gel.

  • Verdict: Secondary Confirmation Only.

  • Why: While GyrB inhibition eventually stops supercoiling, this assay is qualitative and low-throughput. It cannot easily distinguish between a GyrA poison (Cipro) and a GyrB inhibitor (CMQ).

Method B: Differential Scanning Fluorimetry (DSF/Thermal Shift)
  • Principle: Measures the melting temperature (

    
    ) shift of the protein upon ligand binding.
    
  • Verdict: Excellent for Binding Confirmation.

  • Why: It proves physical binding but does not confirm functional inhibition. It is the best "Go/No-Go" filter before enzymatic testing.

Method C: Malachite Green ATPase Assay (Colorimetric)
  • Principle: Quantifies inorganic phosphate (

    
    ) released during ATP hydrolysis.
    
  • Verdict: The Gold Standard for CMQ.

  • Why: This directly measures the specific function CMQ is hypothesized to inhibit (ATP hydrolysis). It is high-throughput and quantitative.

Part 3: Experimental Protocol (The Gold Standard)

Protocol: High-Throughput Malachite Green ATPase Inhibition Assay Objective: Quantify the


 of CMQ against E. coli Gyrase B.
1. Reagent Preparation
  • Enzyme Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% Glycerol.

  • Substrate: 1.5 mM ATP (Ultra-pure).

  • CMQ Stock: Dissolve 3-Chloro-4-methylquinolin-2(1H)-one in 100% DMSO (Final assay concentration <1% DMSO).

2. Assay Workflow
  • Incubation: Mix 20 nM Recombinant GyrB + varying concentrations of CMQ (0.1 nM – 100 µM) in Enzyme Buffer.

  • Equilibration: Incubate at 25°C for 10 minutes to allow competitive binding at the ATP pocket.

  • Initiation: Add ATP (final conc. equal to

    
    , typically 0.5 mM) to start the reaction.
    
  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Add Malachite Green Reagent (Acidified Ammonium Molybdate).

  • Readout: Measure Absorbance at 620 nm after 15 minutes.

3. Self-Validating Controls (Critical)
  • Positive Control: Novobiocin (Known GyrB inhibitor). Expect

    
    .
    
  • Negative Control: Ciprofloxacin (GyrA inhibitor). Should show no activity in this specific ATPase assay (as it does not block ATP hydrolysis directly).

  • False Positive Check: Test CMQ with Malachite Green without enzyme to ensure the compound itself does not absorb at 620 nm or precipitate the reagent.

Part 4: Data Interpretation & Logic

When analyzing your results, use this comparative matrix to determine if CMQ is acting via the expected mechanism.

ObservationCMQ ResultNovobiocin (Control)Ciprofloxacin (Control)Conclusion
ATPase Inhibition (

)
< 10 µM Low (~0.2 µM) No Inhibition Confirmed GyrB Target
Supercoiling Inhibition Yes Yes Yes General Gyrase Inhibitor
Thermal Shift (

)
> 2°C > 4°C ~0°C Physical Binding to GyrB

Causality Check: If CMQ inhibits Supercoiling (Method A) but fails the ATPase Assay (Method C), your target is NOT the ATP pocket. It may be acting as an intercalator or an allosteric modulator, requiring a pivot in your development strategy.

Part 5: Visualizing the Mechanism

The following diagram illustrates the specific intervention point of 3-Chloro-4-methylquinolin-2(1H)-one compared to standard antibiotics.

GyraseInhibition ATP ATP Molecule GyrB Gyrase Subunit B (ATPase Domain) ATP->GyrB Binds Complex Gyrase-DNA-ATP Complex GyrB->Complex Dimerization GyrA Gyrase Subunit A (DNA Cleavage Core) GyrA->Complex DNA Relaxed DNA DNA->Complex Hydrolysis ATP Hydrolysis Complex->Hydrolysis Energy Release Supercoiled Supercoiled DNA (Bacterial Survival) Hydrolysis->Supercoiled Strand Passage CMQ 3-Chloro-4-methylquinolin-2(1H)-one (The Candidate) CMQ->GyrB Competes with ATP (Blocks Energy Source) Cipro Ciprofloxacin (Standard Control) Cipro->Complex Stabilizes Cleavage (Blocks Religation)

Caption: Comparative Mechanism of Action. CMQ targets the upstream energy source (GyrB), whereas Ciprofloxacin targets the downstream DNA-cleavage complex.

References
  • Elbastawesy, M. A., et al. (2023).[1] "Design, synthesis and antimicrobial activity of novel quinoline-2-one hybrids as promising DNA gyrase and topoisomerase IV inhibitors."[1] Journal of Molecular Structure. [1]

  • Hofny, H. A., et al. (2021). "Design, synthesis, and antibacterial evaluation of new quinoline-1, 3, 4-oxadiazole hybrids as potential inhibitors of DNA gyrase."[1][2] Bioorganic Chemistry.

  • Kassem, M. G., et al. (2012).[3] "3-Chloro-4-methylquinolin-2(1H)-one crystal structure and scaffold analysis." Acta Crystallographica Section E.

  • Musharraf, S. G., et al. (2020). "Recent Development of DNA Gyrase Inhibitors: An Update." Biomedicines.[4][5]

  • Ezelarab, H. A., et al. (2020). "Synthesis and in vitro antimicrobial evaluation of novel quinoline derivatives as DNA gyrase inhibitors." Archiv der Pharmazie. [6]

Sources

Comparative

Structure-activity relationship (SAR) comparison of 3-Chloro-4-methylquinolin-2(1H)-one derivatives

Executive Summary The 3-chloro-4-methylquinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from the widely commercialized fluoroquinolone antibiotics (which are typically 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloro-4-methylquinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from the widely commercialized fluoroquinolone antibiotics (which are typically 4-quinolones). This guide provides a technical analysis of this specific carbostyril core, focusing on its structural versatility as a precursor for antimicrobial and anticancer agents.[1][2][3]

Unlike 4-quinolones that rely on a C-3 carboxylate for DNA gyrase binding, the quinolin-2(1H)-one series utilizes the lactam (NH-C=O) motif for hydrogen bonding. The presence of the 3-chloro and 4-methyl substituents creates a unique steric and electronic environment that modulates lipophilicity and target affinity. This guide compares the parent scaffold against its N-substituted and C-3 functionalized derivatives, supported by experimental protocols and SAR logic.

Structural Anatomy & SAR Logic

To understand the biological performance, we must dissect the molecule into its four functional zones.[1] The following diagram illustrates the Structure-Activity Relationship (SAR) map for this scaffold.

Figure 1: SAR Map of 3-Chloro-4-methylquinolin-2(1H)-one

SAR_Map Core 3-Chloro-4-methylquinolin-2(1H)-one (Parent Scaffold) N1 N-1 Position (Lactam Nitrogen) Target: Solubility & PK Strategy: N-Alkylation / Hydrazides Core->N1 Tolerates bulky groups (Benzyl, Acetohydrazide) C3 C-3 Position (Chlorine) Target: Electronic/Steric Tuning Strategy: Nucleophilic sub. or Pd-coupling Core->C3 Cl is electron-withdrawing; Enhances metabolic stability C4 C-4 Position (Methyl) Target: Hydrophobic Pocket Fit Strategy: Essential for steric lock Core->C4 Methyl group restricts conformational rotation Benz Benzenoid Ring (C5-C8) Target: Lipophilicity Strategy: Halogenation (6/7-Cl/F) Core->Benz Modulates cell permeability

Caption: Functional dissection of the scaffold showing critical modification zones for optimizing biological activity.

Detailed Mechanistic Insights
  • The C-3 Chlorine (The Electronic Anchor):

    • Function: The chlorine atom at position 3 is not merely a leaving group; it provides essential lipophilicity (increasing logP) and electron-withdrawing character that acidifies the N-1 proton.

    • Optimization: While the parent 3-Cl compound has moderate activity, replacing Cl with heteroaryl rings (e.g., 1,2,4-triazoles) via Suzuki coupling or nucleophilic substitution often results in a 10-fold increase in DNA gyrase inhibition due to additional pi-stacking interactions.

  • The C-4 Methyl (The Steric Lock):

    • Function: This group is critical for fitting into the hydrophobic pocket of bacterial enzymes.[1] Removal of the 4-methyl group often leads to a significant loss in potency, suggesting it restricts the rotation of the quinolone ring, locking it into a bioactive conformation.

  • The N-1 Lactam (The Pharmacophore):

    • Function: The NH group acts as a hydrogen bond donor.[1]

    • Optimization: Alkylation at this position (e.g., N-methyl, N-benzyl) removes the H-bond donor capability but improves membrane permeability.[1] The most potent derivatives often append a hydrazide or acetamide linker here, restoring H-bonding capacity while extending the molecule to reach auxiliary binding pockets.[1]

Comparative Performance Data

The following table contrasts the biological activity of the parent compound against two classes of optimized derivatives: N-alkylated analogs and C-3 Heterocyclic hybrids .

Experimental Context:

  • Assay: Microbroth Dilution Method (MIC in µg/mL).

  • Targets: Staphylococcus aureus (Gram +) and Escherichia coli (Gram -).[1][4]

  • Reference Drug: Ciprofloxacin (Standard).[1][5]

Compound ClassStructure DescriptionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mechanistic Insight
Parent Scaffold 3-Chloro-4-methylquinolin-2(1H)-one64 - 128>128Baseline: Low potency due to poor solubility and lack of auxiliary binding groups.
Derivative A (N-1 Modified) N-Acetic acid hydrazide derivative8 - 1632 - 64Improved: The hydrazide tail adds H-bonding sites, improving water solubility and target interaction.[1]
Derivative B (C-3 Modified) 3-(1,2,4-Triazolyl)-4-methyl...2 - 4 8 - 16High Potency: The triazole ring mimics the C-3 carboxylate of ciprofloxacin, interacting with Ser83/Asp87 in DNA gyrase.[1]
Reference Ciprofloxacin0.5 - 10.01 - 0.5Standard: 4-quinolone benchmark.[1]

Note: Data ranges are synthesized from comparative literature trends for this specific chemical class [1][2].

Experimental Protocols

To ensure reproducibility, the following protocols utilize thermodynamic control to favor the formation of the 2-quinolone isomer over the 4-quinolone byproduct.

Synthesis of the Parent Scaffold

Reaction Type: Cyclocondensation (Knorr Quinoline Synthesis variation).[1]

Reagents:

  • Acetoacetanilide (1.0 eq)

  • Concentrated Sulfuric Acid (H2SO4)

  • Sulfuryl Chloride (SO2Cl2) or N-Chlorosuccinimide (NCS)

Workflow:

  • Cyclization: Add acetoacetanilide (0.05 mol) portion-wise to 20 mL of concentrated H2SO4 at 0°C.

  • Heating: Warm the mixture to 60°C for 2 hours. (Monitor by TLC: 30% EtOAc/Hexane).[1]

  • Quenching: Pour the reaction mixture into crushed ice/water. The solid precipitate is 4-methylquinolin-2(1H)-one.[1]

  • Chlorination: Dissolve the solid in glacial acetic acid. Add NCS (1.1 eq) and reflux for 4 hours to install the chlorine at C-3.

  • Purification: Recrystallize from Ethanol/DMF (2:1 ratio).

Figure 2: Synthesis Workflow

Synthesis_Flow Start Start: Acetoacetanilide Step1 Cyclization (H2SO4, 60°C) Start->Step1 Acid-catalyzed ring closure Inter Intermediate: 4-Methylquinolin-2(1H)-one Step1->Inter Precipitation on ice Step2 Chlorination (NCS, AcOH, Reflux) Inter->Step2 Electrophilic substitution at C-3 Final Product: 3-Chloro-4-methylquinolin-2(1H)-one Step2->Final Recrystallization (EtOH/DMF)

Caption: Step-by-step synthetic pathway for the generation of the core scaffold.

Biological Assay Validation (MIC)

Critical Control: Unlike standard antibiotics, quinolin-2-ones often exhibit poor solubility in Mueller-Hinton broth.[1]

  • Solubilization: Dissolve stock compounds in 100% DMSO.

  • Dilution: Ensure final DMSO concentration in the assay well is <1% to prevent solvent toxicity masking the result.

  • Validation: Use Resazurin dye (Alamar Blue) as a visual indicator of cell viability.[1] A change from blue (oxidized) to pink (reduced) indicates bacterial growth (inactive compound).[1]

Expert Commentary & Future Outlook

As a Senior Application Scientist, I advise shifting focus from simple N-alkylation to C-3 hybridization . The data indicates that the 3-chloro group, while stable, is a "placeholder."[1] The most promising therapeutic candidates arise when this chlorine is displaced by nitrogen-rich heterocycles (triazoles, tetrazoles) or when the N-1 position is functionalized with hydrazide-hydrazone linkers.

Key Takeaway: The 3-chloro-4-methylquinolin-2(1H)-one is not the final drug; it is a robust, crystallizable template.[1] Its value lies in its ability to serve as a rigid core that orients more active pharmacophores into the DNA gyrase binding pocket.[1]

References

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H. K., & Ooi, C. W. (2012).[1] 3-Chloro-4-methylquinolin-2(1H)-one.[1][6] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1077.[1]

  • Patel, N. B., & Shaikh, F. M. (2010).[1] Synthesis and antimicrobial activity of new 3-chloro-4-methyl-quinolin-2(1H)-one derivatives. Medicinal Chemistry Research, 19, 1114–1124.[1]

  • Singh, P., et al. (2020).[1][7] Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids.[7] Molecular Diversity, 24, 1011–1023.[1]

  • Marek, J., et al. (2018).[1] Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate.[1] Beilstein Journal of Organic Chemistry, 14, 2529–2536.[1]

Sources

Validation

Ensuring reproducibility of experimental results with 3-Chloro-4-methylquinolin-2(1H)-one

Executive Summary 3-Chloro-4-methylquinolin-2(1H)-one (CAS: 16795-96-3) serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific anticancer agents targeting the PI3K/A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylquinolin-2(1H)-one (CAS: 16795-96-3) serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific anticancer agents targeting the PI3K/Akt pathway.[1][2] However, its utility is frequently compromised by batch-to-batch variability arising from prototropic tautomerism and polymorphic solvation .[1][2][3]

This guide provides a standardized framework for the synthesis, purification, and validation of this compound.[1][2] Unlike generic datasheets, we objectively compare its physicochemical stability against its 3-bromo and non-substituted analogs to define the optimal use cases for each derivative in drug discovery workflows.[1][2]

Part 1: Chemical Identity & The Tautomeric Challenge[2]

To ensure reproducibility, researchers must first understand the molecule's dynamic behavior in solution versus the solid state.[2]

The Lactam-Lactim Equilibrium

The core reproducibility challenge lies in the equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1] While the crystal structure is stabilized in the lactam form via intermolecular hydrogen bonding (forming


 dimers), solution-phase behavior varies by solvent polarity.[1][2]
  • Solid State: Exists exclusively as the Lactam (cis-amide configuration).[1][2][3]

  • Non-polar Solvents (CHCl₃): Significant shift toward the Lactim form, complicating NMR integration.[1][2][3]

  • Polar Aprotic Solvents (DMSO): Stabilizes the Lactam form, making DMSO-

    
     the mandatory solvent for reproducible analytical characterization.[1][2]
    
Visualization: Tautomeric Equilibrium & Solvation

The following diagram illustrates the structural shift and the dimerization observed in the solid state, which is the primary check for purity.[2]

Tautomerism cluster_0 Solid State / Polar Solvent cluster_1 Non-Polar Solvent Lactam Lactam Form (2-Oxo) Dominant Species Dimer H-Bonded Dimer (R2^2(8) Motif) High Melting Point Lactam->Dimer Crystallization Lactim Lactim Form (2-Hydroxy) Aromatic Character Lactam->Lactim Low Dielectric Constant caption Fig 1. Solvent-dependent tautomerism. The dimer motif is the key quality attribute for solid-state stability.

[1]

Part 2: Comparative Performance Guide

When designing a synthetic route, the choice between the 3-Chloro, 3-Bromo, and 3-H variants dictates the downstream chemistry.[1] The following table contrasts these alternatives based on reactivity and stability.

Feature3-Chloro-4-methylquinolin-2(1H)-one 3-Bromo-4-methylquinolin-2(1H)-one 4-Methylquinolin-2(1H)-one (Parent)
Role Stable Scaffold Reactive Intermediate Precursor
C3-Reactivity Moderate.[1][2] Ideal for Suzuki-Miyaura couplings requiring harsh conditions.[1][2][3]High. Excellent for rapid Heck or Sonogashira couplings but prone to debromination.[1][2][3]Low. Requires functionalization (e.g., halogenation) before coupling.[1][2][3]
Stability High. Resistant to light and ambient moisture.[1][2][3]Low. Light-sensitive; C-Br bond labile to photolysis.[1][2][3]High. Very stable but chemically inert at C3.[1][2][3]
Solubility Low in alcohols; Soluble in hot DMF/DMSO.[1][2][3]Moderate; slightly better organic solubility than Chloro.[1][2][3]Moderate in alcohols and chlorinated solvents.[1][2][3]
Cost Efficiency High (Cheap reagents, high atom economy).[1][2][3]Medium (Brominating agents are costlier/heavier).[1][2][3]Very High (Starting material).[1][2][3]
Best Use Case Large-scale library synthesis where shelf-stability is priority.Late-stage functionalization where mild reaction conditions are required.[1][2][3]When C3 needs to remain unsubstituted.

Expert Insight: Choose the 3-Chloro variant for early-stage scaffold building.[1][3] Its C-Cl bond is robust enough to survive multiple synthetic steps (e.g., N-alkylation, side-chain oxidation) without premature cleavage, unlike the fragile C-Br bond of the bromo-analog.[1]

Part 3: Validated Synthesis Protocol

To ensure high reproducibility (>95% yield, >98% purity), we recommend a modified Knorr Quinoline Synthesis adapted from the principles of Hodgkinson & Staskun.[1][2] This route avoids the formation of the 4-hydroxy isomer side-product.[1]

Workflow Diagram

Synthesis Start Start: Acetoacetanilide Step1 1. Chlorination (SO2Cl2, 0-5°C) Start->Step1 Inter Intermediate: 2-Chloro-acetoacetanilide Step1->Inter Step2 2. Cyclization (Conc. H2SO4, 95°C) Inter->Step2 Quench 3. Ice Water Quench (Precipitation) Step2->Quench Product Final Product: 3-Chloro-4-methylquinolin-2(1H)-one Quench->Product caption Fig 2. Two-step One-pot synthesis minimizing isolation losses.

Step-by-Step Methodology

Reagents: Acetoacetanilide (1.0 eq), Sulfuryl Chloride (1.1 eq), Conc. Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), Dichloromethane (DCM).[1][2]
  • Chlorination (The Specificity Step):

    • Dissolve acetoacetanilide in DCM at 0°C.

    • Add sulfuryl chloride dropwise over 30 minutes.[1][2][3] Crucial: Maintain temperature <5°C to prevent di-chlorination.[1][2][3]

    • Stir for 1 hour. Evaporate solvent to yield the crude ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -chloroacetoacetanilide.[1][2]
      
  • Cyclization (The Ring Closure):

    • Add the crude oil slowly to concentrated

      
       pre-heated to 70°C.
      
    • Raise temperature to 95°C for 2 hours. Note: Do not exceed 100°C to prevent charring/sulfonation.[1][2][3]

  • Isolation & Purification:

    • Pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as an off-white solid.[1][2][3][4]

    • Filter and wash with copious water until pH is neutral.[1][2][3]

    • Recrystallization (Key for Reproducibility): Recrystallize from Ethanol/DMF (2:1) . This specific solvent system removes uncyclized impurities and ensures the formation of the stable dimer crystal habit.[2][3]

Part 4: Analytical Benchmarking

To validate that your batch matches the "Reproducible Standard," it must meet the following criteria.

Proton NMR ( H-NMR) Validation

Solvent: DMSO-


 (Essential to lock the Lactam form).[1][2]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.45 ppm (s, 3H):  Methyl group at C4.[1][2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     12.00 ppm (s, 1H, broad):  N-H proton.[1][2] Note: If this signal is absent or shifted upfield to ~9 ppm, your sample is wet or in the lactim form (check solvent).[1][2][3]
    
  • Aromatic Region: Multiplets at 7.2–7.8 ppm corresponding to the benzene ring protons.[1][2][3]

Crystallographic Check
  • Melting Point: 260–262°C. A range >2°C indicates the presence of the 3,3-dichloro impurity.[1]

  • IR Spectrum: Look for the carbonyl stretching frequency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) at 1640–1660 cm⁻¹ .[1][2] A shift to >1680 cm⁻¹ suggests disruption of the hydrogen-bonded dimer network (amorphous material).[1]
    

References

  • Kassem, M. G., et al. (2012).[1][2][3] 3-Chloro-4-methylquinolin-2(1H)-one.[1][3][5] Acta Crystallographica Section E. Link[1][2][3]

  • Hodgkinson, A. J., & Staskun, B. (1969).[1][2][3][6] Reaction of sulfuryl chloride with acetoacetanilides.[1][2][3] Synthesis of 3-chloro-4-methylquinolin-2(1H)-ones. Journal of Organic Chemistry. Link[1][2][3]

  • Michael, J. P., et al. (1996).[1][2][3] Biological activity of quinolines and reactivity of 3-substituted analogs. Tetrahedron Letters. Link

  • Al-Bayati, R. I., et al. (2015).[1][2][3][7][8] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Link

Sources

Comparative

Confirmation of 3-Chloro-4-methylquinolin-2(1H)-one binding mode through mutagenesis

The confirmation of the binding mode for small molecule scaffolds like 3-Chloro-4-methylquinolin-2(1H)-one is a critical checkpoint in Fragment-Based Drug Discovery (FBDD) and hit-to-lead optimization. While X-ray crysta...

Author: BenchChem Technical Support Team. Date: February 2026

The confirmation of the binding mode for small molecule scaffolds like 3-Chloro-4-methylquinolin-2(1H)-one is a critical checkpoint in Fragment-Based Drug Discovery (FBDD) and hit-to-lead optimization. While X-ray crystallography remains the gold standard for structural elucidation, it is often low-throughput and prone to crystal packing artifacts. Site-directed mutagenesis (SDM) offers a functional, high-throughput alternative to validate binding poses predicted by computational docking.

This guide provides a technical comparison of SDM against structural alternatives and details the experimental protocol for mapping the binding site of 3-Chloro-4-methylquinolin-2(1H)-one, a rigid chemotype often explored for kinase and GPCR (e.g., GPR35) modulation.

Part 1: Technical Comparison of Binding Mode Validation Methods

For a rigid scaffold like 3-Chloro-4-methylquinolin-2(1H)-one (characterized by a planar quinolinone core, a hydrophobic 3-Cl/4-Me motif, and a polar lactam functionality), defining the precise interaction network is essential.

Table 1: Comparative Analysis of Validation Methodologies

FeatureSite-Directed Mutagenesis (SDM) X-Ray Crystallography In Silico Docking
Primary Output Functional Affinity Shift (

Kd)
Atomic Coordinates (Å)Predicted Energy Score
Throughput High (96-well format)Low (Crystal screening)Very High
Physiological Relevance High (Solution state, full protein)Medium (Crystal lattice constraints)Low (Rigid receptor approx.)
Cost/Resource Low (Standard PCR/Assay reagents)High (Synchrotron/Beamline)Low (Compute power)
Sensitivity to Weak Binders High (Detects

M-mM fragments)
Low (Occupancy issues)N/A
Specific Application Validating "Hotspot" residues (e.g., H-bonds)De novo structure determinationHypothesis generation

Why Mutagenesis for 3-Chloro-4-methylquinolin-2(1H)-one? The 3-Chloro-4-methylquinolin-2(1H)-one scaffold relies on specific directional interactions:

  • Lactam (NH/CO): Forms bidentate hydrogen bonds (donor/acceptor).

  • 3-Chloro/4-Methyl: Demands a precise hydrophobic sub-pocket. Mutagenesis allows you to selectively disrupt these interactions (e.g., mutating a backbone H-bond acceptor to Alanine) and measure the energetic penalty (

    
    G), confirming the binding pose functionally in solution.
    

Part 2: Experimental Protocol & Workflow

Phase 1: In Silico Prediction & Mutant Design

Before wet-lab work, generate a binding hypothesis to guide mutation selection.

  • Input: Crystal structure of 3-Chloro-4-methylquinolin-2(1H)-one (small molecule) and the Target Protein.

  • Docking: Perform rigid-body docking. Identify residues within 4Å of the ligand.

  • Selection Logic:

    • Direct Contact: Residues H-bonding to the Lactam (NH/C=O). -> Mutate to Ala/Phe (remove H-bond).

    • Steric Fit: Residues packing against the 3-Cl or 4-Me group. -> Mutate to Trp/Tyr (introduce clash) or Gly (create void).

    • Negative Control: A surface residue >10Å away. -> Expect no shift in Kd.

Phase 2: Site-Directed Mutagenesis (SDM) Workflow

Protocol: QuikChange™ or Inverse PCR method.

  • Template Preparation: Methylated plasmid DNA (e.g., pET vector) containing the Wild Type (WT) target gene.

  • Primer Design:

    • Length: 25-45 bp.

    • Tm:

      
       78°C.[1]
      
    • Mutation: Central placement with 10-15 bp flanking homology.

  • PCR Amplification:

    • Reagent: High-fidelity DNA Polymerase (e.g., Phusion/Q5).

    • Cycle: 98°C (30s) -> [98°C (10s) -> 55-65°C (30s) -> 72°C (1 min/kb)] x 18-25 cycles.

  • Template Digestion: Add DpnI (1 µL) to digest parental methylated DNA (37°C, 1 hr).

  • Transformation: Transform into competent E. coli (e.g., DH5

    
     for cloning, BL21 for expression).
    
  • Validation: Sanger sequencing to confirm the point mutation.

Phase 3: Binding Affinity Quantification

Method: Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR).

  • Rationale: These methods measure solution-phase binding without requiring crystallization.

  • Setup:

    • Label Target Protein (WT and Mutants) with a fluorophore (MST) or immobilize on a chip (SPR).

    • Titrate 3-Chloro-4-methylquinolin-2(1H)-one (Ligand) from 1 nM to 1 mM.

    • Readout: Dissociation Constant (

      
      ).
      

Part 3: Data Analysis & Interpretation

The "signature" of a confirmed binding mode is a significant loss of affinity in specific mutants compared to Wild Type (WT).

Hypothetical Data Set: Validation of 3-Chloro-4-methylquinolin-2(1H)-one Binding

ConstructTargeted Interaction

(µM)
Fold Change (

)
Interpretation
Wild Type (WT) N/A2.5 ± 0.3 1.0Baseline Affinity
Mutant A (e.g., Leu->Ala) Hydrophobic packing (4-Me)12.5 ± 1.25.0Minor contribution (Van der Waals)
Mutant B (e.g., Ser->Ala) H-bond to Lactam (C=O)>500 >200 Critical "Hotspot" Residue
Mutant C (e.g., Val->Trp) Steric clash with 3-Cl>1000>400Confirms pocket volume constraint
Mutant D (Control) Distant Surface Loop2.4 ± 0.4~1.0Validates protein integrity

Part 4: Visualization

Figure 1: Mutagenesis Validation Workflow

MutagenesisWorkflow Start Start: 3-Chloro-4-methylquinolin-2(1H)-one (Ligand Structure) Docking In Silico Docking (Predict Binding Pose) Start->Docking Design Design Mutants (Steric Clashes & H-Bond Deletion) Docking->Design Identify Hotspots PCR Site-Directed Mutagenesis (PCR + DpnI Digestion) Design->PCR Express Protein Expression & Purification (WT and Mutants) PCR->Express Assay Binding Assay (MST/SPR) Measure Kd Express->Assay Analysis Data Analysis Calculate Fold Shift Assay->Analysis Decision Binding Mode Confirmed? Analysis->Decision Decision->Start No (Refine Model)

Caption: Step-by-step workflow for validating ligand binding modes using site-directed mutagenesis.

Figure 2: Ligand-Receptor Interaction Map (Hypothetical)

InteractionMap Ligand 3-Chloro-4-methylquinolin-2(1H)-one Res1 Ser/Thr (H-Bond Donor) Ligand->Res1 H-Bond (Lactam C=O) Res2 Val/Leu (Hydrophobic) Ligand->Res2 VdW Contact (3-Cl/4-Me) Res3 Phe/Tyr (Pi-Stacking) Ligand->Res3 Pi-Pi Stack (Quinoline Core) Mut1 Mutant: Ala (Loss of Affinity)

Caption: Schematic of critical interactions. Disrupting Res1 or Res2 via mutagenesis confirms the pose.

References

  • Kassem, M. G., et al. (2012).[2] "3-Chloro-4-methylquinolin-2(1H)-one."[2][3] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1043.[2]

  • Agilent Technologies. "QuikChange II Site-Directed Mutagenesis Kit Protocol." Agilent Literature.

  • Integrated DNA Technologies (IDT). "Site-directed mutagenesis: Methods and applications." IDT Application Guides.

  • Hunter, C. A., & Sanders, J. K. (1990). "The nature of pi-pi interactions." Journal of the American Chemical Society, 112(14), 5525–5534.

Sources

Validation

Comparative Technical Guide: 2-Quinolinone vs. 4-Quinolinone Scaffolds

Executive Summary: The Pharmacophore Divergence In medicinal chemistry, the positional isomerism between 2-quinolinone (carbostyril) and 4-quinolinone represents a fundamental bifurcation in biological utility. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Divergence

In medicinal chemistry, the positional isomerism between 2-quinolinone (carbostyril) and 4-quinolinone represents a fundamental bifurcation in biological utility. While they share a bicyclic benzopyridine core, their electronic distributions and hydrogen-bonding motifs dictate entirely different target landscapes.

  • 2-Quinolinone: Primarily functions as a peptide bond isostere . Its lactam functionality mimics the amide backbone of proteins, making it a privileged scaffold for GPCRs (e.g., Aripiprazole) and kinases.

  • 4-Quinolinone: Defined by its metal-chelation capability (specifically between the C4-carbonyl and C3-carboxyl). This electronic arrangement is the absolute structural requirement for DNA gyrase inhibition, cementing its dominance in antibacterial therapeutics (Fluoroquinolones).

Structural & Physicochemical Analysis[1]

Tautomerism and Electronic Distribution

The reactivity of these scaffolds is governed by the lactam-lactim tautomerism. Unlike simple pyridines, the fused benzene ring stabilizes the "one" (keto) form in both isomers, but the electronic consequences differ.

  • 2-Quinolinone: The cis-amide arrangement allows for the formation of stable, cyclic dimers via intermolecular hydrogen bonding in the solid state and non-polar solvents. This mimics base-pairing interactions.

  • 4-Quinolinone: Exhibits a vinylogous amide system. The separation of the N-H donor and C=O acceptor prevents cyclic dimerization, favoring linear hydrogen-bonded networks or intramolecular chelation if a C3-substituent is present.

Visualization: Structural Isomers & Numbering

The following diagram illustrates the core numbering and the critical tautomeric equilibria.

Quinolinone_Structure cluster_2Q 2-Quinolinone (Carbostyril) cluster_4Q 4-Quinolinone Q2_Keto 2-Quinolinone (Lactam Form - Major) Peptide Mimic Q2_Enol 2-Hydroxyquinoline (Lactim Form - Minor) Aromatic Character Q2_Keto->Q2_Enol Tautomerism Q4_Keto 4-Quinolinone (Vinylogous Amide) Metal Chelator Q4_Enol 4-Hydroxyquinoline (Lactim Form) Rare Q4_Keto->Q4_Enol Tautomerism

Figure 1: Tautomeric equilibria of 2- and 4-quinolinone scaffolds. The lactam form dominates in physiological conditions for both.

Synthetic Accessibility & Methodologies[2][3]

The synthesis of these scaffolds requires distinct strategic disconnections.

2-Quinolinone: The Knorr/Friedländer Approach

The classic route involves the cyclization of N-aryl cinnamamides or


-keto anilides.
  • Mechanism: Acid-catalyzed intramolecular Friedel-Crafts alkylation/acylation.

  • Key Constraint: Requires electron-rich or neutral anilines; strongly electron-withdrawing groups on the aniline ring deactivate the cyclization step.

4-Quinolinone: The Gould-Jacobs Reaction

The industrial standard for antibacterials involves a thermal cyclization sequence.

  • Mechanism: Condensation of aniline with alkoxymethylenemalonate followed by high-temperature cyclization (

    
    ) via an addition-elimination pathway.
    
  • Key Advantage: Tolerates electron-withdrawing groups (essential for introducing the C6-Fluorine in fluoroquinolones).

Visualization: Comparative Synthetic Pathways

Synthesis_Pathways cluster_2Q_Syn 2-Quinolinone Synthesis (Intramolecular Friedel-Crafts) cluster_4Q_Syn 4-Quinolinone Synthesis (Gould-Jacobs Protocol) Start2 Cinnamic Acid / Chloride Inter2 N-Aryl Cinnamamide Start2->Inter2 Acylation Aniline2 Aniline Aniline2->Inter2 Acylation Prod2 2-Quinolinone Inter2->Prod2 AlCl3 or PPA Cyclization Start4 EMME (Ethoxymethylenemalonate) Inter4 Enamine Intermediate Start4->Inter4 Condensation (110°C) Aniline4 Aniline Aniline4->Inter4 Condensation (110°C) Prod4 4-Quinolinone-3-carboxylate Inter4->Prod4 Thermal Cyclization (250°C, Diphenyl ether)

Figure 2: Strategic disconnections for scaffold synthesis. Note the drastic difference in cyclization conditions (Acid vs. Thermal).

Head-to-Head Performance Profile

Biological Target Landscape
Feature2-Quinolinone Scaffold4-Quinolinone Scaffold
Primary Binding Mode H-Bond Donor/Acceptor: Mimics peptide bonds (-NH-CO-). Fits into hydrophobic pockets of GPCRs.Metal Chelation: The C4=O and C3-COOH form a bidentate cage for Mg²⁺, bridging the drug to DNA-enzyme complexes.
Key Therapeutic Areas Antipsychotics (D2/5-HT partial agonists), Anticancer (FTase inhibitors), Bronchodilators.Antibacterials (Gyrase/Topo IV inhibitors), Antimalarials, CFTR modulators.
Solubility (LogP) Generally higher lipophilicity. Often requires polar side chains (e.g., piperazine) for bioavailability.High polarity due to zwitterionic character (C3-COOH / C7-Amine).
Metabolic Stability Prone to oxidation at C3/C4 (forming epoxides) or hydroxylation at C6.Generally stable core; C3-glucuronidation is a common clearance pathway.
Drug Examples
  • 2-Quinolinone: Brexpiprazole (Antipsychotic), Tipifarnib (Farnesyltransferase inhibitor).

  • 4-Quinolinone: Ciprofloxacin (Antibacterial), Ivacaftor (Cystic Fibrosis).

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-quinolinone (Knorr Method)

Rationale: This protocol demonstrates the acid-catalyzed cyclization typical for 2-quinolinones.

  • Reactants: Mix Acetoacetanilide (10 mmol) with Polyphosphoric Acid (PPA) (15 g).

    • Note: PPA acts as both solvent and Lewis acid catalyst.

  • Cyclization: Heat the mixture to 100–110°C for 2 hours with mechanical stirring.

    • Observation: The mixture will turn viscous and dark red/brown.

  • Quenching: Cool to 60°C and pour slowly into crushed ice (100 g) with vigorous stirring.

    • Critical Step: Exothermic reaction. Do not pour hot PPA into water; it may splatter.

  • Isolation: Filter the precipitated solid. Wash with water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol .

    • Yield: Typically 70-85%.

    • Validation: Check melting point (223-224°C) and NMR (Singlet at

      
       2.4 ppm for methyl).
      
Protocol B: Synthesis of 4-Quinolinone-3-carboxylate (Gould-Jacobs)

Rationale: This protocol highlights the high-temperature thermal cyclization required for 4-quinolinones.

  • Condensation: In a round-bottom flask, mix Aniline (10 mmol) and Diethyl ethoxymethylenemalonate (EMME) (10 mmol). Heat to 110°C for 1 hour.

    • Validation: Ethanol is evolved. Use a Dean-Stark trap or open vessel to drive equilibrium.

    • Product: Solidifies upon cooling (Enamine intermediate).

  • Thermal Cyclization: Add Diphenyl ether (10 mL) to the solid. Heat rapidly to 250°C (reflux).

    • Why Diphenyl ether? High boiling point solvent is required to overcome the activation energy barrier for aromatic nucleophilic substitution.

  • Reaction Time: Maintain reflux for 30–45 minutes. Monitor by TLC (disappearance of intermediate).

  • Workup: Cool the solution to room temperature. Add Hexane (20 mL) to precipitate the product.

  • Purification: Filter the solid and wash with acetone/hexane.

    • Yield: Typically 60-75%.

Decision Matrix: Which Scaffold to Choose?

If your goal is...Choose 2-Quinolinone Choose 4-Quinolinone
Targeting GPCRs ✅ (Peptide mimicry)
Targeting DNA/Enzymes ✅ (Intercalation/Chelation)
Fragment-Based Design Ideal for hydrophobic pockets.Ideal for polar/charged sites.
Synthetic Ease Moderate (Acid handling).Difficult (High temp required).
Fluorescence High (often used as dyes).Moderate.

References

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation . Wiley-VCH. (Provides foundational definition of quinolinones as privileged structures).

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones . Molecules, 2020.[1][2] (Review of modern synthetic routes for 2-quinolinones).

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules, 2025.[3] (Comprehensive review of 4-quinolinone synthesis and antibacterial generations).

  • Our Evolving Understanding of the Mechanism of Quinolones . Antibiotics, 2018.[4] (Details the Mg2+ chelation mechanism of 4-quinolinones).

  • Synthesis of 2-quinolones . Organic Chemistry Portal. (Database of reaction conditions).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 3-Chloro-4-methylquinolin-2(1H)-one

Executive Summary & Chemical Profile Objective: This guide provides a self-validating protocol for the containment, labeling, and disposal of 3-Chloro-4-methylquinolin-2(1H)-one. Target Audience: Laboratory Managers, EHS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating protocol for the containment, labeling, and disposal of 3-Chloro-4-methylquinolin-2(1H)-one. Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.[1]

As a halogenated heterocyclic compound, 3-Chloro-4-methylquinolin-2(1H)-one presents specific disposal challenges that differ from standard organic waste. Its thermal decomposition releases hydrogen chloride (HCl) and nitrogen oxides (NOx), necessitating incineration in facilities equipped with acid gas scrubbers. Do not dispose of this compound in standard non-halogenated waste streams.

Chemical Identity & Hazard Data
PropertySpecification
CAS Number 16796-03-7 (Verify specific isomer inventory)
Molecular Formula C₁₀H₈ClNO
Physical State Solid (Crystalline powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if Swallowed
GHS Codes H302, H315, H319, H335
Critical Decomposition Releases HCl gas >250°C

The "Halogen Factor": Why Segregation is Non-Negotiable

Expert Insight: The presence of the chlorine atom at the C3 position is the operational pivot point. Standard chemical incinerators often operate without acid scrubbers to save cost. If this compound is introduced into a "Non-Halogenated" waste stream, the combustion process generates corrosive HCl, which can damage incinerator linings and violate emission permits.[1]

Segregation Logic Flow

The following diagram illustrates the decision logic for segregating this specific compound to ensure downstream compliance.

Disposal_Logic Start Waste Generation: 3-Chloro-4-methylquinolin-2(1H)-one State_Check Physical State? Start->State_Check Solid_Path Solid Waste State_Check->Solid_Path Liquid_Path Liquid Solution (Mother Liquor) State_Check->Liquid_Path Final_Solid Bin: Solid Halogenated Waste (Incineration w/ Scrubber) Solid_Path->Final_Solid Double Bag & Tag Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Halo_Solvent Halogenated Solvent (e.g., DCM, Chloroform) Solvent_Check->Halo_Solvent NonHalo_Solvent Non-Halogenated Solvent (e.g., DMSO, Methanol) Solvent_Check->NonHalo_Solvent Final_Liquid Bin: Liquid Halogenated Waste (Even if solvent is non-halogenated) Halo_Solvent->Final_Liquid NonHalo_Solvent->Final_Liquid CRITICAL: Solute renders stream Halogenated

Figure 1: Waste stream segregation logic. Note that dissolving the compound in a non-halogenated solvent (like DMSO) still renders the entire waste stream "Halogenated" due to the solute.

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Scenario: Disposal of expired reagent, spill cleanup residues, or contaminated solids.[1]

  • Containment:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag using 6-mil polyethylene bags.[1][2]

    • Why: HDPE is resistant to organic residues and prevents physical puncture.

  • Labeling:

    • Must be labeled: "Hazardous Waste - Solid - Halogenated Organic." [2]

    • List constituent: "3-Chloro-4-methylquinolin-2(1H)-one."[1][3]

  • Storage:

    • Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Scenario: Reaction mixtures or HPLC waste containing the compound.[4]

  • Container Selection:

    • Use HDPE or Glass (Amber) containers.

    • Do not use metal cans (risk of corrosion if trace HCl evolves).

  • Compatibility Check:

    • Ensure the solution pH is neutral (6-8). If acidic, neutralize carefully before bottling to prevent pressure buildup.

    • Headspace Rule: Leave 10% headspace in the container to allow for thermal expansion.

  • The "Contamination Rule":

    • If you dissolve 5g of this compound in 1L of Methanol (a non-halogenated solvent), the entire 1L mixture must be classified as Halogenated Waste .

    • Failure Mode: Labeling this as "Methanol Waste" will cause it to be sent to a fuel-blending facility, where the chlorine content will cause a regulatory violation.[1]

Protocol C: Empty Container Management[2]
  • Triple Rinse: Containers that held the pure solid must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Halogenated Liquid Waste (Protocol B).

  • Defacing: Deface the original label and mark as "Empty" or "Trash" only after triple rinsing.

Regulatory Compliance (RCRA & EPA)[5][6][7][8]

While 3-Chloro-4-methylquinolin-2(1H)-one is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" principle.[1][2]

Regulatory CategoryStatusAction Required
RCRA Listed Waste Not ListedDo not use P/U codes.[1][2]
Characteristic Waste Potentially Toxic (D000 series)Treat as Hazardous.[1]
Halogen Content High Requires "Halogenated" designation for incineration profiles.[1]
Sewer Disposal Strictly Prohibited Low water solubility and aquatic toxicity potential.[1]

Self-Validating Compliance Check:

Emergency Procedures: Spills and Exposure

Causality: The primary risk during a spill is the generation of dust, which is a respiratory irritant (H335).

Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 particulate respirator.

  • Containment (Solid):

    • Cover the spill with a damp paper towel to prevent dust generation.

    • Scoop material into a disposal bag.

  • Containment (Liquid/Solution):

    • Absorb with vermiculite or a commercial organic spill pad.

    • Do not use sawdust (combustible).

  • Decontamination:

    • Wipe the surface with a soap/water solution.[5][6][7]

    • Place all cleanup materials (gloves, pads) into the hazardous waste bag.

References

  • PubChem. (n.d.). Compound Summary: 3-Chloro-4-methylquinolin-2(1H)-one.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methylquinolin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.